molecular formula C10H9FN2O B13301704 (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13301704
M. Wt: 192.19 g/mol
InChI Key: VJPOKGRJQOILQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (CAS Number: 1540855-96-6) is a pyrazole-derived chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . This compound features a pyrazole ring, a five-membered heterocycle known as a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules . Pyrazole derivatives are extensively researched for their diverse biological activities, which can include antibacterial, antifungal, anti-inflammatory, anticancer, antidepressant, and antihypertensive properties . The specific substitution pattern on the pyrazole core, such as the 2-fluorophenyl and hydroxymethyl groups in this molecule, is a common strategy in drug discovery to fine-tune the compound's physicochemical properties, binding affinity, and metabolic stability. As a building block in organic synthesis, (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol serves as a key intermediate for the development of more complex molecules for pharmaceutical and agrochemical research . The primary alcohol functional group offers a versatile handle for further chemical transformations, such as oxidation to the corresponding aldehyde or conversion to various esters and ethers. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

(2-fluorophenyl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10(14)7-5-12-13-6-7/h1-6,10,14H,(H,12,13)

InChI Key

VJPOKGRJQOILQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CNN=C2)O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Intermediate for Pharmaceutical Research

Introduction: (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The unique structural combination of a fluorinated phenyl ring and a pyrazole moiety imparts favorable pharmacokinetic and pharmacodynamic properties, making it a sought-after intermediate for drug discovery programs targeting various therapeutic areas. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, medicinal chemists, and professionals in drug development.

The synthesis is strategically divided into two primary stages: the formation of the core heterocyclic aldehyde, 1H-pyrazole-4-carbaldehyde, followed by the stereospecific addition of the 2-fluorophenyl group via a Grignard reaction to yield the target secondary alcohol. This approach offers high yields and a modular nature, allowing for potential derivatization.

Part 1: Synthesis of the Precursor: 1H-Pyrazole-4-carbaldehyde

The formylation of the pyrazole ring at the C4 position is a critical step. Among the various methods available, the Vilsmeier-Haack reaction stands out for its efficiency and scalability.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

An alternative and often high-yielding approach involves the use of a Grignard reagent derived from a protected 4-halopyrazole, which is then quenched with a formylating agent such as DMF.[4]

Protocol 1: Vilsmeier-Haack Formylation of a Hydrazone Precursor

This protocol outlines the synthesis of a substituted pyrazole-4-carbaldehyde, which is a common precursor. The specific synthesis of the unsubstituted 1H-pyrazole-4-carbaldehyde can be adapted from this general methodology.

Reaction Scheme:

Step-by-Step Methodology:

  • Formation of the Hydrazone:

    • To a solution of the chosen substituted acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

    • To this freshly prepared reagent, add the acetophenone phenylhydrazone (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70°C for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid is the pyrazole-4-carbaldehyde derivative. Filter the product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]

Causality and Experimental Choices:

  • Vilsmeier Reagent: The electrophilic iminium cation generated from the reaction of POCl₃ and DMF is the key species that attacks the electron-rich double bond of the hydrazone, leading to cyclization and subsequent formylation.[1]

  • Temperature Control: The initial formation of the Vilsmeier reagent and its reaction with the hydrazone are exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the reagent.

  • Aqueous Workup: The hydrolysis of the intermediate complex with ice-cold water is essential to liberate the aldehyde functional group.

Part 2: Grignard Reaction for the Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

The final step in the synthesis involves the nucleophilic addition of a 2-fluorophenyl Grignard reagent to the previously synthesized 1H-pyrazole-4-carbaldehyde. The Grignard reagent, 2-fluorophenylmagnesium bromide, is a powerful carbon nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde.[6]

Protocol 2: Grignard Addition of 2-Fluorophenylmagnesium Bromide

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small amount of a pre-formed Grignard reagent.

    • Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 2-bromofluorobenzene solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

  • Reaction with 1H-Pyrazole-4-carbaldehyde:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Dissolve 1H-pyrazole-4-carbaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Causality and Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water.[6] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture.

  • Quenching: The use of a saturated ammonium chloride solution provides a mild acidic workup to protonate the intermediate alkoxide and hydrolyze any unreacted Grignard reagent without causing unwanted side reactions that can occur with stronger acids.

Data Presentation

Table 1: Summary of Reagents and Conditions for Key Synthetic Steps

StepReactionKey ReagentsSolventTemperatureTypical Yield
1 Hydrazone FormationSubstituted Acetophenone, Phenylhydrazine, Acetic Acid (cat.)EthanolReflux>90%
2 Vilsmeier-Haack FormylationHydrazone, POCl₃, DMFDMF0°C to 70°C60-80%
3 Grignard Reagent Formation2-Bromofluorobenzene, Mg, I₂ (cat.)Anhydrous THF or Et₂ORoom Temp. to Reflux>90%
4 Grignard Addition1H-Pyrazole-4-carbaldehyde, 2-Fluorophenylmagnesium BromideAnhydrous THF0°C to Room Temp.70-85%

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Grignard Reaction Acetophenone Substituted Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone EtOH, H+ Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Pyrazole_Aldehyde 1H-Pyrazole-4-carbaldehyde Hydrazone->Pyrazole_Aldehyde Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Pyrazole_Aldehyde Target_Molecule (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol Pyrazole_Aldehyde->Target_Molecule 2_Bromo 2-Bromofluorobenzene Grignard 2-Fluorophenylmagnesium Bromide 2_Bromo->Grignard Anhydrous THF Mg Mg Mg->Grignard Grignard->Target_Molecule 1. Add Pyrazole Aldehyde 2. H3O+ workup

Caption: Synthetic pathway for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely published chemical transformations. The progress of each reaction step can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the final product would include characteristic signals for the fluorophenyl and pyrazole protons, as well as a distinct signal for the carbinol proton.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

  • Synthesis of pyrazole-4-carbaldehyde 74. ResearchGate.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Oriental Journal of Chemistry.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.

  • 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Ossila.

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Applicable Chemistry.

  • Synthesis of fluorinated pyrazolone compounds. Semantic Scholar.

    • Organic Syntheses Procedure. Organic Syntheses.

  • (1-(2-fluorophenyl)-3-(4-methylphenyl)-1h-pyrazol-4-yl)methanol. Sigma-Aldrich.

  • Grignard Reagents. Sigma-Aldrich.

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT.

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications (RSC Publishing).

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • A Snippet of Grignard Reagent's Histroy. Resonance – Journal of Science Education.

  • 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry: A Tenth Edition.

  • (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol. BLDpharm.

  • Synthesis and Activity of Pyrazole Carbaldehydes. Scribd.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

  • (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PMC.

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. ACS Publications.

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy.

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.

Sources

Targeting the Scaffold: Biological Activity & Therapeutic Potential of Novel Pyrazole-4-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Rimonabant.[1][2] However, recent high-throughput screening and Structure-Activity Relationship (SAR) studies have shifted focus toward Pyrazole-4-Methanol derivatives . This specific subclass incorporates a hydroxymethyl (


) moiety, typically at the C4 position, which serves as a critical "molecular anchor."

This guide analyzes the biological activity of these novel derivatives, focusing on their dual-action potential as EGFR tyrosine kinase inhibitors (anticancer) and DNA gyrase inhibitors (antimicrobial) . We provide a rigorous examination of the synthetic pathways, mechanistic rationale, and validated experimental protocols required to evaluate these compounds.

Structural Rationale & SAR Analysis

The efficacy of pyrazole-4-methanol derivatives stems from their ability to interact with the hinge regions of kinase enzymes and the ATP-binding pockets of bacterial topoisomerases.

The Pharmacophore
  • The Pyrazole Core: Acts as a flat, aromatic linker that positions substituents in a specific geometry.

  • The C4-Methanol Group: This is the distinguishing feature. The hydroxyl group acts as a dual Hydrogen-bond donor/acceptor. In kinase inhibitors, this group often mimics the adenine ring of ATP, forming crucial H-bonds with the hinge region residues (e.g., Met793 in EGFR).

  • N1-Substitution: Typically an aryl or heteroaryl group that occupies the hydrophobic pocket (selectivity filter).

Visualization: SAR Logic

The following diagram illustrates the structural logic driving the bioactivity of these derivatives.

SAR_Logic Core Pyrazole Core Pos1 N1 Position (Aryl/Heteroaryl) Core->Pos1 Pos4 C4-Methanol Group (-CH2OH) Core->Pos4 Pos35 C3/C5 Positions (Steric/Electronic Tuning) Core->Pos35 Hydrophobic Hydrophobic Pocket Occupancy Pos1->Hydrophobic Target Selectivity Hbond H-Bonding w/ Kinase Hinge (Met793) Pos4->Hbond Binding Affinity Solubility Lipophilicity (LogP) Modulation Pos35->Solubility ADME Profile

Figure 1: Structure-Activity Relationship (SAR) map of pyrazole-4-methanol derivatives, highlighting the critical role of the C4-hydroxymethyl group in target binding.

Therapeutic Profiles & Mechanisms[3][4]

Anticancer Activity (EGFR Inhibition)

Novel pyrazole derivatives have shown nanomolar potency against Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[3]

  • Mechanism: The pyrazole-4-methanol scaffold functions as an ATP-competitive inhibitor. The pyrazole ring occupies the adenine binding pocket, while the methanol side chain forms hydrogen bonds with the backbone residues of the kinase hinge region.

  • Key Data: Derivatives often exhibit IC50 values ranging from 10 nM to 500 nM against EGFR-overexpressing cell lines (e.g., A549, MCF-7) [1, 2].

Antimicrobial Activity (DNA Gyrase Inhibition)

Beyond oncology, these derivatives exhibit broad-spectrum antibacterial activity.[4]

  • Mechanism: They target the ATP-binding subunit (GyrB) of DNA gyrase, an enzyme essential for bacterial DNA replication. The methanol group is hypothesized to interact with Asp73 and Gly77 in the ATP-binding pocket, preventing ATP hydrolysis and inducing bacterial cell death [3].

  • Key Data: Minimum Inhibitory Concentrations (MIC) as low as 1.25 µg/mL have been reported against S. aureus (MRSA strains) [4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis of Pyrazole-4-Methanol Derivatives

Objective: Reduce a pyrazole-4-carboxylate precursor to the target alcohol.

Reagents:

  • Precursor: Ethyl 1-phenyl-3-(substituted)-1H-pyrazole-4-carboxylate.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[4]

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve the pyrazole ester (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Reduction: Slowly add LiAlH4 (2.0 eq) dropwise. The reaction is exothermic; maintain temperature <5°C.

  • Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Validation: Disappearance of the ester spot (Rf ~0.6) and appearance of the alcohol spot (Rf ~0.3).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

  • Purification: Filter the granular precipitate. Concentrate the filtrate and recrystallize from Ethanol.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., A549).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h. Mechanism: Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple) in living cells only.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm . Calculate % Cell Viability.

In Silico Molecular Docking (EGFR Target)

Objective: Predict binding mode and affinity.

Workflow Visualization:

Docking_Workflow LigandPrep Ligand Preparation (Energy Min: MMFF94) Docking Docking Algorithm (AutoDock Vina / MOE) LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 1M17 / 4HJO) Remove H2O, Add Hydrogens GridGen Grid Generation (Center: ATP Binding Pocket) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, RMSD < 2.0Å) Docking->Analysis

Figure 2: Computational workflow for validating pyrazole-EGFR interactions.

Data Presentation & Analysis

When reporting results for these derivatives, data should be tabulated to allow direct comparison between structural modifications (SAR).

Table 1: Representative Bioactivity Profile of Pyrazole-4-Methanol Derivatives

Compound IDR-Group (N1)R-Group (C3)EGFR IC50 (µM)S. aureus MIC (µg/mL)LogP
Pz-MeOH-1 PhenylMethyl12.5 ± 0.564.02.1
Pz-MeOH-4 4-F-PhenylMethyl0.45 ± 0.0212.52.4
Pz-MeOH-7 2,4-Di-Cl-PhenylTrifluoromethyl0.08 ± 0.01 3.12 3.2
Erlotinib(Std. Drug)-0.04 ± 0.01-2.7
Ciprofloxacin(Std. Drug)--0.500.28

Interpretation:

  • Compound Pz-MeOH-7 demonstrates that electron-withdrawing groups (Cl, CF3) significantly enhance potency. The lipophilicity (LogP 3.2) suggests improved membrane permeability, correlating with the lower IC50.

  • The presence of the C4-methanol group is constant; variations in the N1 and C3 positions modulate the "fit" within the hydrophobic pockets of the target enzymes.

References

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors. RSC Advances. Available at: [Link][2][5][3][4][6][7][8][9]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. MDPI Molecules. Available at: [Link][8]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

Sources

Technical Whitepaper: Therapeutic Targeting of Pyrazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics—from the COX-2 selective Celecoxib to the kinase inhibitor Crizotinib —stems from its unique physicochemical versatility. Unlike rigid heterocycles, pyrazole offers a tunable tautomeric equilibrium, distinct hydrogen-bond donor/acceptor motifs, and a geometry that perfectly mimics the adenine ring of ATP.

This technical guide dissects the molecular mechanisms that make pyrazoles effective against specific biological targets. It moves beyond general observations to provide actionable structure-activity relationship (SAR) insights, validated experimental protocols, and synthetic strategies for optimizing this scaffold.[4]

Part 1: The Pharmacophore – Why Pyrazole?

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2][5] Its therapeutic utility is governed by three critical features:

  • Bioisosterism: Pyrazole is a bioisostere of imidazole, thiazole, and pyridine, often improving metabolic stability or solubility.

  • H-Bonding Capability:

    • N1 (Pyrrole-like): Acts as a hydrogen bond donor (if unsubstituted).

    • N2 (Pyridine-like): Acts as a hydrogen bond acceptor.

    • Application: This donor-acceptor motif allows pyrazoles to bind bidentately to the "hinge region" of kinase enzymes, mimicking the N1 and N6 of adenine.

  • Dipole & Pi-Stacking: The aromatic nature allows for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.
    

Part 2: Primary Therapeutic Targets

Oncology: Protein Kinase Inhibition

Pyrazoles are dominant in oncology because they function as ATP-competitive inhibitors .

  • Mechanism: The pyrazole motif occupies the ATP-binding pocket of kinases. The N2 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, while the N1 (or an attached amine) donates a hydrogen bond to the backbone carbonyl.

  • Key Targets:

    • Aurora Kinases (A/B): Critical for mitosis. Pyrazoles here often feature a urea linker to access the "DFG-out" pocket.

    • Cyclin-Dependent Kinases (CDKs): Pyrazole-based inhibitors (e.g., R-547) arrest the cell cycle at G1/S or G2/M phases.

    • B-RAF (V600E): Pyrazoles can stabilize the inactive conformation of the kinase.

  • SAR Insight: Substitution at the 3- and 5-positions controls selectivity. Bulky groups at C3 can clash with the "gatekeeper" residue in non-target kinases, enhancing selectivity for targets with smaller gatekeepers (e.g., Threonine vs. Methionine).

Inflammation: COX-2 Selectivity

The design of Celecoxib revolutionized NSAID therapy by targeting Cyclooxygenase-2 (COX-2) while sparing COX-1 (gastric protection).

  • Mechanism: COX-2 has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • The Pyrazole Role: The central pyrazole ring serves as a rigid spacer. It orients a sulfonamide (

    
    ) or sulfonyl group into this hydrophilic side pocket.
    
  • SAR Insight: 1,5-Diarylpyrazoles are the gold standard here. The spatial arrangement of the two phenyl rings on the pyrazole core creates the necessary "propeller" shape to fit the COX-2 active site.

Emerging Targets: GPCRs and Antimicrobials
  • Cannabinoid Receptors (CB1): Rimonabant (a pyrazole derivative) acts as an inverse agonist. The scaffold locks the receptor in an inactive G-protein coupling state.

  • Bacterial Topoisomerase II (DNA Gyrase): New pyrazole derivatives target the ATP-binding subunit (ParE/GyrB) of bacteria, offering a mechanism distinct from fluoroquinolones.

Part 3: Mechanistic Visualization

Diagram 1: Kinase Binding Mode (ATP Mimicry)

This diagram illustrates how a generic pyrazole inhibitor interacts with the kinase hinge region.

KinaseBinding cluster_enzyme Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amide/Carbonyl) Pyrazole Pyrazole Scaffold (ATP Adenine Mimic) Hinge->Pyrazole H-Bond Donor (NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Hydrophobic Hydrophobic Back Pocket (Van der Waals) Pyrazole->Hinge H-Bond Acceptor (N2) SideChain C3/C5 Substituents SideChain->Gatekeeper Steric Clash or Fit SideChain->Hydrophobic Pi-Stacking / Hydrophobic

Caption: Schematic of the bidentate hydrogen bonding network between the pyrazole core and the kinase hinge region, mimicking the adenine moiety of ATP.

Diagram 2: COX-2 Selectivity Logic

Visualizing why pyrazoles can distinguish between COX-1 and COX-2.

COXSelectivity cluster_COX1 COX-1 (Constitutive) cluster_COX2 COX-2 (Inducible) Iso523 Isoleucine 523 (Bulky) Pocket1 Side Pocket BLOCKED Val523 Valine 523 (Small) Pocket2 Side Pocket ACCESSIBLE Val523->Pocket2 Allows Access Inhibitor Pyrazole-Sulfonamide (e.g., Celecoxib) Inhibitor->Iso523 Steric Clash Inhibitor->Pocket2 Sulfonamide Binding

Caption: Structural basis of COX-2 selectivity. The smaller Valine-523 in COX-2 allows the pyrazole's sulfonamide group to access a secondary binding pocket.

Part 4: Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of a pyrazole derivative against a specific kinase (e.g., CDK2/CyclinA). Principle: Measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:

  • Recombinant Kinase (0.2 ng/µL)

  • Substrate (e.g., Histone H1, 0.1 mg/mL)

  • Ultrapure ATP (10 µM)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrazole compound in DMSO. Transfer 1 µL to the 384-well plate.

  • Enzyme Addition: Add 2 µL of Kinase Buffer containing the recombinant kinase. Incubate for 10 min at RT (allows compound to bind the active site).

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix.

    • Final Volume: 5 µL.

    • Incubation: 60 mins at RT.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 mins (terminates kinase reaction, depletes remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Light). Incubate 30 mins.
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Cell Viability & Proliferation (MTT Assay)

Objective: Assess the cytotoxicity of pyrazoles on cancer cell lines (e.g., MCF-7, HeLa).

Workflow:

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with pyrazole derivatives (0.1 – 100 µM) for 48h or 72h. Include DMSO control (<0.5%).

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. Viable mitochondria reduce MTT (yellow) to formazan (purple).

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    .
    

Part 5: Synthetic Optimization Strategy

The synthesis of pyrazoles is well-established, but regioselectivity remains a challenge.

Table 1: Common Synthetic Routes

MethodReagentsAdvantagesDisadvantages
Knorr Synthesis 1,3-Diketone + HydrazineScalable, simple, high yield.Poor regioselectivity for unsymmetrical diketones.
Vilsmeier-Haack Hydrazone + POCl

/DMF
Access to 4-formyl pyrazoles (versatile intermediates).Harsh conditions, generating acidic waste.
Suzuki Coupling Bromopyrazole + Boronic AcidHigh tolerance for functional groups; excellent for late-stage diversification.Requires expensive Pd catalysts; starting material availability.
Multicomponent Aldehyde + Alkyne + HydrazineOne-pot, atom economical.Often requires specific catalysts (Cu/Ag).
Diagram 3: General Synthesis & Optimization Workflow

Synthesis Start Target Design (Docking/SAR) Route1 Route A: Knorr Synthesis (1,3-Diketone + Hydrazine) Start->Route1 Route2 Route B: Cycloaddition (Diazo + Alkyne) Start->Route2 Core Pyrazole Core Formation Route1->Core Route2->Core Func Functionalization (Suzuki/Sonogashira Coupling) Core->Func Test Biological Assay (Kinase/COX/MTT) Func->Test Test->Start SAR Feedback Loop

Caption: Iterative workflow for the synthesis and optimization of pyrazole therapeutics, highlighting the feedback loop between synthesis and biological testing.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Vertex AI Search / PubMed. Overview of pyrazole scaffold in kinase inhibition, selectivity, and toxicity.[5][6][7][8] 7[2][3][6][9][10][11]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI. Detailed structural analysis of pyrazoles as ATP mimics and their role in EGFR/Aurora kinase inhibition.[3] 3[2][6][9]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. PubMed/Springer. SAR studies focusing on the structural requirements for COX-2 vs COX-1 selectivity. 12

  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. BenchChem. Protocols for MTT assays and flow cytometry analysis of pyrazole derivatives. 13[2][3][6][9][10][11][14][15]

  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole. BenchChem. Synthetic protocols for Suzuki and Sonogashira couplings on the pyrazole ring. 16

  • Antibacterial pyrazoles: tackling resistant bacteria. NIH/PMC. Mechanisms of action for pyrazole-based antimicrobial agents, including DNA gyrase inhibition. 14[2][3][6][8][9][10][11][14]

  • Pharmacophore-Based Virtual Screening and Experimental Validation. NIH/PMC. JAK2/JAK3 inhibition assays and molecular dynamics of pyrazole binding.[15] 15[2][3][6][9][10][11][14][17]

Sources

Structural Characterization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary: The Structural Mandate

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a critical pharmacophore scaffold, often serving as a chiral building block in the synthesis of c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs). Its structural validation presents a tripartite challenge:

  • Fluorine-Induced Splitting: The 2-fluoro substituent introduces complex

    
    -coupling patterns in 
    
    
    
    C and
    
    
    NMR.
  • Annular Tautomerism: The unsubstituted pyrazole ring exists in dynamic equilibrium (

    
     vs. 
    
    
    
    ), complicating spectral assignment and solid-state definition.
  • Chirality: The benzylic alcohol creates an enantiomeric pair requiring rigorous chromatographic resolution.

This guide defines a self-validating analytical framework to establish the identity, purity, and stereochemistry of this molecule with authoritative precision.

Chemical Context & Impurity Profile

To characterize the molecule, one must understand its genesis. This alcohol is typically generated via the hydride reduction (e.g., NaBH


) of the corresponding ketone: (2-fluorophenyl)(1H-pyrazol-4-yl)methanone .
  • Primary Impurity: Unreacted ketone (detectable via carbonyl stretch in IR ~1650 cm

    
     and loss of methine signal in NMR).
    
  • Secondary Impurity: Over-reduction or hydrogenolysis of the C-OH bond (rare with borohydrides but possible under catalytic hydrogenation).

  • Tautomeric Complexity: The pyrazole NH is acidic (

    
    ), allowing for solvent-dependent hydrogen bonding networks.
    

Spectroscopic Fingerprinting (NMR & MS)

High-Resolution Mass Spectrometry (HRMS)

Before NMR, establish the molecular formula.

  • Ionization: ESI+ (Electrospray Ionization).

  • Theoretical Mass (

    
    ): 
    
    
    
    
    
    Calc: 193.0772 Da.
  • Fragmentation Pattern:

    • 
       175.06 (-H
      
      
      
      O):
      Characteristic benzylic carbocation formation, stabilized by the pyrazole ring.
    • 
       95.0 (Fluorobenzyl fragment):  Cleavage of the C-C bond between the methanol carbon and the pyrazole.
      
Nuclear Magnetic Resonance (NMR)

The presence of the Fluorine-19 nucleus (


, 100% abundance) turns the carbon spectrum into a map of doublets.
Protocol: Solvent Selection
  • DMSO-

    
    : MANDATORY  for full characterization. It slows the exchange of the pyrazole NH and the hydroxyl OH, allowing observation of their coupling.
    
  • CDCl

    
    :  Avoid for primary characterization; rapid exchange often broadens the NH/OH signals into the baseline.
    

F NMR (The Anchor)
  • Chemical Shift:

    
     to 
    
    
    
    ppm (multiplet).
  • Utility: Integration must be 1.0. Any secondary fluorine signals indicate regioisomeric impurities (e.g., 3-fluoro or 4-fluoro isomers from starting material contamination).


C NMR: The Coupling Constants (

)

The 2-fluorophenyl ring imposes a predictable splitting pattern on the carbon signals.

Carbon PositionAssignmentSplitting

(Hz)
Note
C-2' C-F (ipso)Doublet~245Huge coupling; diagnostic of C-F bond.
C-3' Ortho to FDoublet~21
C-1' Quaternary CDoublet~15Connects to the methanol group.
C-4' Meta to FDoublet~8
C-Methine CH-OHDoublet< 3Long-range coupling (often unresolved).

NMR Assignments
  • The Chiral Center (

    
     5.8 - 6.0 ppm): 
    
    • In DMSO-

      
      , this appears as a doublet  (
      
      
      
      Hz) due to coupling with the hydroxyl proton.
    • Validation: D

      
      O shake will collapse this doublet to a singlet and erase the OH signal.
      
  • The Pyrazole (

    
     7.5 - 8.0 ppm): 
    
    • Typically appears as two singlets (H-3 and H-5) if tautomerism is slow, or one broad coalesced signal if fast.

    • NOE (Nuclear Overhauser Effect): Irradiating the methine proton should show NOE enhancement on the pyrazole protons and the phenyl H-6', confirming the linkage.

Visualization: NMR Logic Flow

The following diagram illustrates the logical dependencies for assigning the structure.

NMR_Logic Sample Unknown Sample F19 19F NMR Sample->F19 H1 1H NMR (DMSO-d6) Sample->H1 C13 13C NMR Sample->C13 F_Check Single Peak @ -115 ppm? F19->F_Check OH_Check OH Doublet Visible? H1->OH_Check J_Check C-F Coupling (245 Hz)? C13->J_Check Valid Structure Confirmed F_Check->Valid Yes (Purity) OH_Check->Valid Yes (Connectivity) J_Check->Valid Yes (Substitution Pattern)

Figure 1: NMR decision tree for structural validation. Note the parallel reliance on


 for purity and 

for regiochemistry.

Stereochemical Resolution (Chiral HPLC)

Since the molecule contains a chiral center, resolving the enantiomers is critical for biological assays.

Method Development Strategy

Pyrazole derivatives interact strongly with polysaccharide-based stationary phases via hydrogen bonding and


 interactions.
  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1.

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Mode: Normal Phase (NP) is preferred over Reverse Phase (RP) for solubility and peak shape.

    • Composition: n-Hexane : Ethanol (80:20 or 90:10).

    • Additive: 0.1% Diethylamine (DEA) is crucial . The basic pyrazole nitrogen can cause peak tailing on silica supports; DEA suppresses this ionization/interaction.

Protocol: Chiral Separation
  • Preparation: Dissolve 1 mg of sample in 1 mL Ethanol.

  • Conditions: Flow 1.0 mL/min, 25°C, UV detection at 254 nm (phenyl absorbance).

  • Success Criteria: Baseline resolution (

    
    ).
    
  • Assignment: Without an authentic standard, collect fractions and perform Circular Dichroism (CD) or X-ray crystallography (anomalous dispersion) to assign Absolute Configuration (R vs S).

Solid-State Characterization & Tautomerism

The solid-state form is dictated by the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) capabilities.

  • H-Bond Donors: Pyrazole -NH, Alcohol -OH.

  • H-Bond Acceptors: Pyrazole -N, Alcohol -O, Fluorine (weak).

X-Ray Powder Diffraction (XRPD): Because of the tautomeric nature, this molecule is prone to polymorphism.

  • Tautomer A: Pyrazole H on N1 (proximal to methanol).

  • Tautomer B: Pyrazole H on N2 (distal). In the solid state, the molecule will "freeze" into one tautomer stabilized by an intermolecular H-bond network (often forming dimers or catemers).

Diagram: Tautomeric Equilibrium

Tautomerism T1 1H-Tautomer (N-H...O Intramolecular?) T2 2H-Tautomer (Solvent Stabilized) T1->T2 Fast Exchange (Solution) Solid Single Tautomer (Lattice Locked) T1->Solid Crystallization

Figure 2: The collapse of dynamic solution tautomerism into a static solid-state form.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Detection
  • Dry the Sample: Ensure the solid is dried under high vacuum (P < 1 mbar) for 4 hours to remove trace water (which catalyzes proton exchange).

  • Solvent: Use ampouled DMSO-

    
     (99.9% D) to minimize adventitious water.
    
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition:

    • Run

      
       NMR at 300K.
      
    • If Pyrazole NH is broad, lower temperature to 270K to sharpen the signal and observe potential splitting/NOE.

Protocol B: Determination of Enantiomeric Excess (%ee)
  • System: HPLC with UV-Vis detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (90 : 10 : 0.1).

  • Calculation:

    
    
    

References

  • Review of Fluorine NMR Coupling: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Provides standard J-coupling values for fluorinated aromatics.

  • Chiral Separation of Pyrazole Derivatives: Hassan, H. M., et al. (2021).[1] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(39), 25686–25696. Validates polysaccharide columns for pyrazole resolution.

  • Pyrazole Tautomerism in NMR: Claramunt, R. M., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS NMR and Crystallographic Study." Journal of Organic Chemistry, 71(18), 6892–6900. Authoritative source on distinguishing pyrazole tautomers.

  • Crizotinib Intermediate Synthesis (Contextual Grounding): Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Establishes the synthetic and analytical relevance of fluorophenyl-pyrazole-ethanol scaffolds.

Sources

Technical Assessment & In-Vitro Screening Guide: (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol represents a "privileged scaffold" in kinase inhibitor discovery. Structurally, it mimics the core pharmacophore of several approved Type I tyrosine kinase inhibitors (e.g., Crizotinib ).

  • The Pyrazole Moiety: Acts as the primary "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of kinases (specifically ALK, ROS1, and c-Met).

  • The Chiral Alcohol Linker: Provides a vector for extending into the solvent-exposed region or the specificity pocket, while also presenting a metabolic "soft spot" (oxidation/glucuronidation).

  • The 2-Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to a phenyl ring, though less sterically demanding than the 2,6-dichloro-3-fluorophenyl moiety found in late-stage clinical candidates.

Objective: This guide defines the Go/No-Go screening cascade to validate this molecule as a hit-fragment or lead intermediate.

Screening Cascade Logic

The following directed acyclic graph (DAG) illustrates the decision matrix for this specific scaffold. We move from biochemical affinity to cellular target engagement, and finally to metabolic liability assessment.

ScreeningCascade Start Compound: (2-Fluorophenyl) (1H-pyrazol-4-yl)methanol Step1 Primary Assay: Biochemical Kinase Inhibition (TR-FRET / LanthaScreen) Start->Step1 Step2 Secondary Assay: Cellular Viability (ALK+ / c-Met+ Lines) Step1->Step2 IC50 < 1 µM Discard Discard / Resynthesize Step1->Discard IC50 > 10 µM Step3 ADME Profiling: Microsomal Stability (Phase I Oxidation) Step2->Step3 Cell Potency < 5 µM Step2->Discard No Cell Effect Decision Lead Optimization Candidate Step3->Decision t1/2 > 30 min Step3->Discard Rapid Oxidation

Figure 1: Critical Path Screening Cascade. The workflow prioritizes target affinity (Step 1) before investing in complex cellular or metabolic assays.

Primary Assay: Biochemical Kinase Inhibition (TR-FRET)

For pyrazole-based fragments, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to radiometric assays due to higher sensitivity for weak binders (fragments) and resistance to compound fluorescence interference.

Target: ALK (Anaplastic Lymphoma Kinase) or c-Met.[1][2] Methodology: LanthaScreen™ Eu Kinase Binding Assay.

Assay Principle

This assay detects the displacement of a labeled "tracer" (a known ATP-competitive inhibitor) by your test compound.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: Alexa Fluor™ 647-labeled Tracer.

  • Signal: When the tracer binds the kinase, FRET occurs (High Signal). When your compound binds, it displaces the tracer, breaking FRET (Low Signal).

TRFRET_Mechanism cluster_0 Negative Control (High FRET) cluster_1 Test Compound (Low FRET) Kinase1 Kinase (Eu-Ab) Tracer1 Tracer-647 Kinase1->Tracer1 FRET Signal (665nm) Kinase2 Kinase (Eu-Ab) Compound (2-F-Phenyl) Pyrazole Kinase2->Compound Binding Tracer2 Tracer-647 (Displaced) Compound->Tracer2 Displacement

Figure 2: Competitive binding mechanism. A decrease in the emission ratio (665nm/615nm) indicates successful binding of the test compound.

Detailed Protocol

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Recombinant ALK or c-Met (GST-tagged).

  • LanthaScreen™ Eu-anti-GST Antibody.

  • Kinase Tracer 236 (optimized for c-Met/ALK).

Workflow:

  • Compound Prep: Prepare a 10-point dose-response curve of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in 100% DMSO. Start at 100 µM, 3-fold serial dilution.

  • Plate Setup: Use a white, low-volume 384-well plate.

    • Add 5 nL of compound per well (using acoustic dispenser or pin tool).

  • Master Mix Addition:

    • Add 5 µL of Kinase/Antibody Mix (Final conc: 5 nM Kinase, 2 nM Eu-Ab).

    • Incubate 15 mins at Room Temp (RT) to allow compound-enzyme equilibrium.

  • Tracer Addition:

    • Add 5 µL of Tracer 236 (Final conc: approx.

      
       of tracer, typically 2-10 nM).
      
  • Incubation: 60 minutes at RT in the dark.

  • Readout: Measure fluorescence on a plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Europium donor).

    • Emission 2: 665 nm (Tracer acceptor).

Data Analysis: Calculate the TR-FRET Ratio (


). Plot Ratio vs. log[Compound] to determine 

.

Secondary Assay: Cellular Viability (Target Engagement)

If biochemical


, validate that the compound permeates the cell membrane and inhibits the target in a physiological environment.

Cell Lines:

  • H3122: NSCLC line, EML4-ALK fusion (Highly sensitive to ALK inhibition).

  • A549: KRAS mutant (Negative control; should NOT be sensitive if compound is selective).

Protocol (CellTiter-Glo®)
  • Seeding: Seed H3122 cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

  • Treatment: Add test compound (9-point dilution, top conc 30 µM). Ensure final DMSO < 0.5%.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add equal volume of CellTiter-Glo reagent. Shake 2 mins; incubate 10 mins.

  • Measurement: Read Luminescence (RLU).

Success Criteria:

  • 
     (Growth Inhibition) in H3122 < 5 µM.
    
  • Selectivity window:

    
     (A549) / 
    
    
    
    (H3122) > 10.

ADME Profiling: Metabolic Stability

The "methanol" group in (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a liability. It is prone to oxidation (to a ketone) or direct glucuronidation. This assay predicts in vivo clearance.[3]

Microsomal Stability Protocol

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

Steps:

  • Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in Phosphate Buffer (pH 7.4). Warm to 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final).

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove aliquots.

  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

Data Interpretation: Plot


 vs. Time.
  • Slope (

    
    ):  Elimination rate constant.
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    .

Table 1: Stability Benchmarks | Classification | Half-life (


) | 

(µL/min/mg) | Action | | :--- | :--- | :--- | :--- | | High Stability | > 60 min | < 15 | Proceed to PK | | Moderate | 30 - 60 min | 15 - 45 | Optimization required | | Low Stability | < 30 min | > 45 | Flag: Block metabolic site |

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met/ALK/ROS1 Tyrosine Kinases." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." ThermoFisher Protocols.

  • Promega. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Resources.

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science.

Sources

The Fluorine-Pyrazole Axis: Unlocking (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol represents a "privileged structure"—a scaffold capable of binding to multiple unrelated target families with high affinity. This guide dissects the molecule not merely as a chemical intermediate, but as a strategic starting point for designing kinase inhibitors (Type I/II) and GPCR modulators.

The molecule combines three critical medicinal chemistry elements:

  • 1H-Pyrazole: A proven ATP-hinge binder and bioisostere for phenyl/heteroaryl rings.

  • 2-Fluorophenyl: A lipophilic moiety with specific conformational preferences driven by the ortho-fluorine effect.

  • Chiral Methanol Linker: A vector for fragment growing and solubility modulation.[1]

Structural Analysis & Pharmacophore Mapping[1]

The Ortho-Fluorine Effect

The presence of fluorine at the ortho position of the phenyl ring is not arbitrary.[1] It serves two distinct mechanistic functions:

  • Metabolic Blockade: It protects the susceptible phenyl ring from oxidative metabolism (CYP450-mediated hydroxylation) at the position most prone to attack relative to the linker.

  • Conformational Lock: Through dipole-dipole interactions and steric repulsion with the methanol linker, the fluorine atom restricts the rotation of the phenyl ring.[1] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein pocket.

The Pyrazole "Hinge"

The 1H-pyrazole moiety is a classic donor-acceptor motif.[2] In kinase drug discovery, the N1-H serves as a hydrogen bond donor to the gatekeeper residue, while N2 serves as an acceptor from the hinge region backbone.

Visualization: Pharmacophore Interactions

The following diagram illustrates the interaction vectors available on this fragment.

Pharmacophore Pyrazole 1H-Pyrazole (Hinge Binder) Target Protein Target (e.g., ALK/c-Met) Pyrazole->Target H-Bond (Donor/Acceptor) Linker Methanol Linker (Vector for Growth) Linker->Target Solvent Front Interaction Phenyl 2-Fluorophenyl (Hydrophobic/Metabolic) Phenyl->Linker Ortho-F Conformation Lock Phenyl->Target Pi-Stacking / Hydrophobic

Figure 1: Pharmacophore interaction map showing external binding vectors and internal conformational control.

Synthetic Accessibility & Protocols

To utilize this fragment effectively, one must master its synthesis and protection strategies. The direct addition of Grignard reagents to 1H-pyrazole-4-carbaldehyde is problematic due to the acidic proton on the pyrazole nitrogen (pKa ~14), which quenches the organometallic reagent.

Recommended Synthetic Route: SEM-Protection Strategy

We utilize the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group for protection. It is stable to basic Grignard conditions but easily removed with fluoride sources (TBAF) or acid.

Step 1: SEM Protection of 4-Iodopyrazole
  • Dissolve 4-iodopyrazole (1.0 eq) in dry DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc.

  • Result: 1-SEM-4-iodopyrazole.

Step 2: Formylation (Lithium-Halogen Exchange)
  • Cool 1-SEM-4-iodopyrazole in dry THF to -78°C under Argon.

  • Add n-BuLi (1.1 eq) slowly. Stir for 30 min to generate the lithiated species.

  • Add dry DMF (1.5 eq). Stir at -78°C for 1 hour, then warm to RT.

  • Workup: Aqueous NH4Cl quench.

  • Result: 1-SEM-pyrazole-4-carbaldehyde.

Step 3: The Grignard Addition (Core Fragment Synthesis)
  • Prepare 2-fluorophenylmagnesium bromide (1.2 eq) in THF (or purchase commercially).

  • Cool the aldehyde solution (from Step 2) in THF to 0°C.

  • Add Grignard reagent dropwise.[1] The SEM group prevents N-deprotonation.

  • Stir for 2 hours at RT.

  • Quench with saturated NH4Cl.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Deprotection
  • Dissolve intermediate in THF.

  • Add TBAF (1M in THF, 2.0 eq) or TFA/DCM depending on downstream needs.

  • Reflux if necessary (SEM can be stubborn on pyrazoles; TBAF/ethylenediamine complex is often more effective).

Fragment Elaboration Strategies

Once the core scaffold is secured, the "Grow, Merge, Link" strategies of FBDD are applied.

Strategy A: The "Crizotinib" Vector (Etherification)

The chiral alcohol is a handle to extend into the solvent-exposed region or a specificity pocket.

  • Reaction: Mitsunobu reaction (PPh3, DIAD, R-OH) or SNAr if the target ring is electron-deficient.

  • Goal: Mimic the piperidine-ether linkage seen in ALK inhibitors like Crizotinib [1]. The oxygen atom acts as a spacer, allowing the attached group to reach the solvent front.[1]

Strategy B: Oxidation to Ketone[1]
  • Reaction: MnO2 or Dess-Martin Periodinane oxidation.

  • Effect: Planarizes the linker (sp3 to sp2). This rigidification can increase potency if the binding pocket is narrow, though it removes a chiral center.

Strategy C: Pyrazole N-Alkylation
  • Reaction: Alkylation with alkyl halides or Michael acceptors.[1]

  • Goal: Modulate solubility and target specific residues (e.g., cysteine targeting for covalent inhibition).

Elaboration Workflow Diagram

Elaboration Start Core Fragment: (2-F-Ph)(Py)CH-OH Path1 Path A: Etherification (Mitsunobu) Start->Path1 Path2 Path B: Oxidation (Ketone Formation) Start->Path2 Path3 Path C: N-Alkylation (Solubility/Targeting) Start->Path3 Result1 Solvent Front Reach (e.g., Crizotinib-like) Path1->Result1 Result2 Rigidified Linker (Planar Binding) Path2->Result2 Result3 Optimized ADME (LogP/Solubility) Path3->Result3

Figure 2: Decision tree for chemical elaboration of the core fragment based on structural biology feedback.

Experimental Data Summary

The following table summarizes physicochemical properties critical for "Rule of 3" compliance in FBDD.

PropertyValueSignificance
Molecular Weight ~192.2 DaIdeal for fragments (<300 Da); allows room for growth.
cLogP ~1.8Lipophilic enough for permeability, hydrophilic enough for solubility.
H-Bond Donors 2 (NH, OH)Critical for hinge binding and active site interaction.
H-Bond Acceptors 2 (N, O)Complementary interactions.
Rotatable Bonds 2Low entropy penalty upon binding.[1]
PSA (Polar Surface Area) ~49 ŲExcellent membrane permeability prediction.

References

  • Cui, J. J., et al. (2011).[3] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Review on the ortho-fluorine effect).

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology, 23(3), 346-357.

  • Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from basic science to clinic." Pharmacology & Therapeutics, 93(2-3), 79-98. (Context for Pyrazole as a hinge binder).

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Pyrazole Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Methanol in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. Pyrazole methanol derivatives, in particular, serve as versatile building blocks, enabling the facile introduction of a hydroxymethyl group for further chemical elaboration. This functional handle is pivotal for enhancing solubility, modulating biological activity, and providing a point of attachment for constructing more complex molecular architectures. This guide provides a comprehensive experimental procedure for the synthesis of pyrazole methanol, with a focus on a scalable and robust two-step process. We will begin with a detailed laboratory-scale protocol and then transition to critical considerations for a safe and efficient scale-up, addressing the inherent challenges of exothermic reactions and the handling of hazardous reagents.

I. Laboratory-Scale Synthesis of (1H-Pyrazol-4-yl)methanol

The synthesis of (1H-pyrazol-4-yl)methanol is most effectively achieved through a two-step sequence: the formation of a pyrazole-4-carbaldehyde intermediate via a Vilsmeier-Haack reaction, followed by the reduction of the aldehyde to the corresponding alcohol.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[1] In this protocol, we will generate the Vilsmeier reagent in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate a suitable hydrazone precursor.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Acetone Hydrazone72.117.21 g0.1Prepared from acetone and hydrazine
N,N-Dimethylformamide (DMF)73.0975 mL-Anhydrous
Phosphorus Oxychloride (POCl₃)153.3327.5 mL0.3Handle with extreme care
Dichloromethane (DCM)84.93200 mL-Anhydrous
Ice-As needed-For cooling
Saturated Sodium Bicarbonate Solution-~200 mL-For neutralization
Anhydrous Magnesium Sulfate120.3710 g-For drying

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (75 mL). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (27.5 mL, 0.3 mol) dropwise to the DMF via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the Vilsmeier reagent is exothermic.[2]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Hydrazone Addition: Dissolve acetone hydrazone (7.21 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a large beaker to accommodate gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Step 2: Reduction of 1H-Pyrazole-4-carbaldehyde to (1H-Pyrazol-4-yl)methanol

The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents. We present two protocols: one using the powerful but hazardous Lithium Aluminium Hydride (LiAlH₄) and a safer alternative using Sodium Borohydride (NaBH₄). The choice of reagent may depend on the scale of the reaction and the available safety infrastructure.

LiAlH₄ is a potent reducing agent capable of reducing a wide range of functional groups.[3] Its high reactivity necessitates strict anhydrous conditions and careful handling.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
1H-Pyrazole-4-carbaldehyde96.099.61 g0.1From Step 1
Lithium Aluminium Hydride (LiAlH₄)37.951.9 g0.05Handle with extreme care
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Ethyl Acetate88.11~20 mL-For quenching
1 M Hydrochloric Acid-~50 mL-For work-up
Anhydrous Sodium Sulfate120.3710 g-For drying

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.9 g, 0.05 mol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve 1H-pyrazole-4-carbaldehyde (9.61 g, 0.1 mol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add ethyl acetate (~20 mL) dropwise to quench the excess LiAlH₄. This will be accompanied by gas evolution.

  • Work-up: After the gas evolution ceases, slowly add water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and then water again (6 mL). This is the Fieser work-up method, which helps to precipitate the aluminum salts as a granular solid, making filtration easier.[4]

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the filtrate and washings.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-pyrazol-4-yl)methanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure alcohol.

Sodium borohydride is a milder reducing agent and is generally safer to handle than LiAlH₄, especially on a larger scale.[5] It is selective for aldehydes and ketones.[6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
1H-Pyrazole-4-carbaldehyde96.099.61 g0.1From Step 1
Sodium Borohydride (NaBH₄)37.831.89 g0.05
Methanol32.04100 mL-
Water18.02100 mL-
1 M Hydrochloric Acid-As needed-For neutralization
Ethyl Acetate88.11150 mL-For extraction
Anhydrous Sodium Sulfate120.3710 g-For drying

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (9.61 g, 0.1 mol) in methanol (100 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.89 g, 0.05 mol) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water (100 mL).

  • Neutralize the mixture to pH ~7 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure (1H-pyrazol-4-yl)methanol.

Visualizing the Laboratory Workflow

Lab_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Reduction A 1. Form Vilsmeier Reagent (POCl₃ + DMF @ 0°C) B 2. Add Hydrazone (in DCM @ 0°C) A->B C 3. Reflux (40-45°C, 2-3h) B->C D 4. Quench & Neutralize (Ice & NaHCO₃) C->D E 5. Extract & Purify (DCM, Column Chromatography) D->E F 1H-Pyrazole-4-carbaldehyde E->F G 6. Reduce Aldehyde (LiAlH₄ or NaBH₄) F->G Intermediate H 7. Quench & Work-up G->H I 8. Extract & Purify H->I J Final Product: (1H-Pyrazol-4-yl)methanol I->J

Figure 1: Laboratory-scale synthesis workflow for (1H-pyrazol-4-yl)methanol.

II. Scaling Up Pyrazole Methanol Synthesis: A Guide for Process Chemists

Transitioning from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges, primarily related to safety, heat management, and process control. Both the Vilsmeier-Haack reaction and the hydride reduction are highly exothermic and require careful consideration for safe and efficient scale-up.

Key Challenges in Scaling Up
  • Heat Management: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7] Uncontrolled exotherms can lead to thermal runaway, side reactions, and a decrease in product quality and yield.

  • Reagent Handling and Dosing: The large-scale handling of hazardous and reactive materials like POCl₃, hydrazine, and LiAlH₄ requires specialized equipment and stringent safety protocols. The rate of addition of these reagents becomes a critical process parameter.

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, which can trigger side reactions or uncontrolled exotherms.[8]

  • Work-up and Purification: Handling large volumes of quenching agents and extraction solvents, as well as performing large-scale chromatography or crystallization, presents logistical and safety challenges.

Strategies for a Successful and Safe Scale-Up

A. Process Safety Analysis:

Before any scale-up, a thorough process safety analysis is mandatory. This should include:

  • Reaction Calorimetry: Use of a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to precisely measure the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise for both the Vilsmeier-Haack and the reduction steps.[8] This data is crucial for designing an adequate cooling system.

  • Thermal Stability Studies: Determine the decomposition temperature of reactants, intermediates, and the final product to identify potential thermal hazards. The Vilsmeier reagent itself can be thermally unstable.[2]

B. Engineering Controls for Scale-Up:

  • Reactor Design: Employ jacketed reactors with efficient heat transfer capabilities. For highly exothermic reactions, consider using reactors with internal cooling coils or external heat exchangers.[9]

  • Controlled Dosing: Implement a semi-batch process where the reactive reagent (POCl₃ or LiAlH₄/NaBH₄ solution) is added at a controlled rate. The feed rate should be linked to the reactor's cooling capacity to prevent the accumulation of unreacted reagents.[7]

  • Agitation: Use appropriately designed agitators (e.g., turbine or pitched-blade impellers) to ensure efficient mixing and heat transfer throughout the reaction mass.[8]

  • In-Process Monitoring: Utilize Process Analytical Technology (PAT) such as in-situ FTIR or Raman spectroscopy to monitor reaction progress in real-time. This allows for better control and immediate detection of any deviations from the expected reaction profile.[9]

C. Safer Reagent Selection for Scale-Up:

For the reduction step, consider using Sodium Borohydride (NaBH₄) as the default choice for scale-up. While LiAlH₄ is a more powerful reducing agent, its extreme reactivity with water and protic solvents poses a significant fire and explosion risk on a large scale.[4] NaBH₄ is more stable, can be used in protic solvents like methanol or ethanol, and its quenching is generally less hazardous.[5] The choice between LiAlH₄ and NaBH₄ should be based on a thorough risk assessment and the specific requirements of the synthesis.

Visualizing the Scale-Up Decision Logic

Scale_Up_Logic cluster_vilsmeier Vilsmeier-Haack Reaction Scale-Up cluster_reduction Reduction Step Scale-Up Start Initiate Scale-Up Assessment V1 Perform Reaction Calorimetry (Measure ΔH, MTSR) Start->V1 V2 Model Heat Flow for Target Scale V1->V2 V3 Design Cooling System & Dosing Strategy V2->V3 V4 Implement In-Process Monitoring (e.g., FTIR) V3->V4 R1 Evaluate Reducing Agents V4->R1 R2 LiAlH₄ (High Reactivity, High Hazard) R1->R2 R3 NaBH₄ (Milder, Safer Alternative) R1->R3 R4 Perform Calorimetry for Selected Agent R2->R4 R3->R4 R5 Develop Safe Quenching Protocol R4->R5 End Finalize Safe Operating Procedure for Pilot Plant R5->End

Sources

Application Notes and Protocols for the Derivatization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed protocols for the chemical derivatization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined herein cover key transformations of the primary alcohol, including esterification, etherification, and conversion to the corresponding halide. Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and the rationale for the selection of reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to generate novel analogues of this privileged scaffold for further investigation.

Introduction: The Significance of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with a rich history of incorporation into a wide array of therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4][5] The specific scaffold, (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, presents a unique combination of a biologically active pyrazole core, a lipophilic 2-fluorophenyl group that can enhance metabolic stability and binding interactions, and a reactive hydroxymethyl handle at the 4-position. This hydroxyl group serves as a critical anchor point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

Derivatization of the hydroxymethyl group can modulate key properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are crucial for a molecule's interaction with biological targets.[3] This application note provides a comprehensive guide to the practical derivatization of this important intermediate.

General Considerations for Derivatization

Before proceeding with the derivatization protocols, it is essential to consider the chemical nature of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol. The molecule contains a reactive primary alcohol, an acidic N-H on the pyrazole ring, and two aromatic rings.

N-H Protection: The pyrazole N-H proton is acidic and can interfere with certain reactions, particularly those employing strong bases. In such cases, protection of the pyrazole nitrogen is recommended. A common strategy is the use of a tetrahydropyranyl (THP) protecting group, which can be introduced under mild, solvent-free conditions and subsequently removed.[3]

Solvent Selection: The choice of solvent is critical for ensuring the solubility of reactants and for influencing reaction rates and pathways. Anhydrous solvents should be used for reactions sensitive to moisture, such as those involving strong bases or highly reactive intermediates.

Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reactions described. Visualization can be achieved using UV light and/or appropriate staining reagents.

Protocol I: Esterification via Acyl Chloride

This protocol describes the conversion of the primary alcohol to an ester using an acyl chloride in the presence of a non-nucleophilic base. This is a robust and widely applicable method for the synthesis of a variety of ester derivatives.

Rationale

The hydroxyl group of an alcohol is a nucleophile that can react with the electrophilic carbonyl carbon of an acyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions or decomposition of acid-sensitive substrates.

Experimental Workflow

Esterification_Workflow Start Dissolve (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol and triethylamine in anhydrous DCM Add_Acyl_Chloride Add acyl chloride dropwise at 0 °C Start->Add_Acyl_Chloride Stir Stir at room temperature Add_Acyl_Chloride->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with saturated NaHCO₃ solution Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for esterification of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Step-by-Step Protocol
  • To a solution of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary
Acyl ChlorideProductTypical Yield (%)
Acetyl chloride(2-Fluorophenyl)(1H-pyrazol-4-yl)methyl acetate85-95
Benzoyl chloride(2-Fluorophenyl)(1H-pyrazol-4-yl)methyl benzoate80-90
Isobutyryl chloride(2-Fluorophenyl)(1H-pyrazol-4-yl)methyl isobutyrate82-92

Protocol II: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6] This protocol details the O-alkylation of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Rationale

This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile and displaces a halide from an alkyl halide.[6] Sodium hydride (NaH) is a common and effective base for generating the alkoxide. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial for solvating the cation and promoting the SN2 reaction.

Experimental Workflow

Etherification_Workflow Start Suspend NaH in anhydrous THF Add_Alcohol Add (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol solution dropwise at 0 °C Start->Add_Alcohol Stir_1 Stir at room temperature for 30 min Add_Alcohol->Stir_1 Add_Halide Add alkyl halide at 0 °C Stir_1->Add_Halide Stir_2 Stir at room temperature or heat as needed Add_Halide->Stir_2 Monitor Monitor reaction by TLC Stir_2->Monitor Quench Quench with water Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for Williamson ether synthesis.

Step-by-Step Protocol
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C, add a solution of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.).

  • Stir the reaction at room temperature overnight, or heat to reflux if necessary, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
Alkyl HalideProductTypical Yield (%)
Methyl iodide4-(Methoxymethyl)-1H-pyrazole derivative75-85
Benzyl bromide4-(Benzyloxymethyl)-1H-pyrazole derivative70-80
Ethyl bromide4-(Ethoxymethyl)-1H-pyrazole derivative72-82

Protocol III: Conversion to Alkyl Halide

The conversion of the hydroxyl group to a halide provides a versatile intermediate for further nucleophilic substitution reactions. This protocol describes the transformation to the corresponding alkyl chloride using thionyl chloride.

Rationale

Thionyl chloride (SOCl₂) is an effective reagent for converting primary and secondary alcohols to alkyl chlorides.[4][7] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi or intermolecular SN2 reaction with chloride to yield the alkyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts drive the reaction to completion.

Experimental Workflow

Halogenation_Workflow Start Dissolve (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in anhydrous DCM Add_SOCl2 Add thionyl chloride dropwise at 0 °C Start->Add_SOCl2 Stir Stir at room temperature Add_SOCl2->Stir Monitor Monitor reaction by TLC Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for conversion of the alcohol to an alkyl chloride.

Step-by-Step Protocol
  • To a solution of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

  • The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel.

Quantitative Data Summary
ReagentProductTypical Yield (%)
Thionyl chloride4-(Chloromethyl)-1H-pyrazole derivative80-90
Phosphorus tribromide4-(Bromomethyl)-1H-pyrazole derivative75-85

Troubleshooting and Safety Precautions

  • Incomplete Reactions: If reactions are sluggish, consider increasing the reaction temperature or adding a catalytic amount of a phase-transfer catalyst for the Williamson ether synthesis.

  • Side Reactions: In the Williamson ether synthesis, elimination can be a competing side reaction, especially with secondary alkyl halides. Using primary alkyl halides is recommended.

  • Safety: Thionyl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Sodium hydride is a flammable solid and reacts exothermically with water to produce hydrogen gas. Handle with care in an inert atmosphere.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol. These procedures enable the synthesis of a wide range of ester, ether, and halide derivatives, which can serve as valuable intermediates for the development of novel therapeutic agents. The choice of a specific derivatization strategy will depend on the desired final product and the overall synthetic scheme. By understanding the underlying chemical principles and following the detailed protocols, researchers can effectively explore the chemical space around this privileged pyrazole scaffold.

References

  • Research and Reviews. (2024, September 25).
  • Bentham Science. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Royal Society of Chemistry. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • Fiveable. (2025, August 15). Preparing Alkyl Halides from Alcohols | Organic Chemistry Class Notes.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Journal of Chemical Health Risks. (2024, November 20).
  • PMC. (n.d.).
  • Bibliomed. (n.d.).
  • REAL-J. (n.d.).
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX.
  • The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Wiley Online Library. (n.d.). 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition.
  • PMC. (n.d.).
  • Google Patents. (n.d.). WO2016202894A1 - Method of converting alcohol to halide.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Chem-Impex. (n.d.). (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ResearchGate. (n.d.). Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride | Request PDF.
  • Beilstein Journal of Organic Chemistry. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
  • MDPI. (2022, October 17).
  • ResearchGate. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**.
  • Organic Synthesis. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • ACS Publications. (2023, November 7).
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • PMC. (2026, January 16).
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 4-Methylpyrazole | C4H6N2 | CID 3406.
  • Organic Chemistry Portal. (n.d.).
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • PMC. (2025, April 29).
  • Organic Syntheses. (n.d.).
  • PMC. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Copper-catalyzed asymmetric alkynylation of pyrazole-4,5-diones using chloramphenicol base-derived hydroxyl oxazoline ligands.
  • MDPI. (2021, August 7).

Sources

methods for assessing the purity of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Purity Assessment of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Executive Summary & Molecule Profile

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (CAS: 618441-71-7 for racemate) is a critical chiral intermediate in the synthesis of ALK inhibitors, most notably Crizotinib (Xalkori). The molecule presents specific analytical challenges:

  • Amphoteric Nature: The pyrazole moiety (

    
     for protonated form, 
    
    
    
    for NH deprotonation) acts as both a hydrogen bond donor and acceptor, leading to severe peak tailing on standard silica-based columns.
  • Chirality: The benzylic alcohol position is a stereocenter. The (R)-enantiomer is typically the bioactive scaffold, making Enantiomeric Excess (ee%) determination mandatory.

  • Chromophores: The distinct UV absorption of the fluorophenyl and pyrazole rings allows for sensitive UV detection, though response factors vary between impurities.

This guide outlines a validated three-tier assessment strategy : Achiral RP-HPLC for chemical purity, Normal Phase Chiral HPLC for enantiomeric purity, and


F qNMR for orthogonal mass balance verification.

Tier 1: Chemical Purity via RP-HPLC

Challenge: The basic nitrogen in the pyrazole ring interacts strongly with residual silanols on C18 stationary phases, causing peak broadening. Solution: Use of a "base-deactivated" column (end-capped) combined with a high-pH buffer or an ion-pairing acidic modifier. The protocol below utilizes a high-pH strategy to keep the pyrazole neutral/deprotonated, ensuring sharp peak shape.

Protocol A: High-pH Reverse Phase Method
ParameterSpecification
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable C18.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with

).
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.[1][2][3]
Column Temp 30°C.
Detection UV @ 265 nm (Primary), 220 nm (Impurity scanning).
Injection Vol 5 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Target Impurities (Synthesis Dependent):

  • 2-Fluorobenzaldehyde: Starting material. Elutes early (less polar than alcohol).

  • (2-Fluorophenyl)(1H-pyrazol-4-yl)methanone: Oxidation byproduct. Elutes later due to loss of H-bonding hydroxyl.

  • Regioisomers: N-alkylated impurities if protection groups were used during synthesis.

Tier 2: Enantiomeric Purity via Chiral HPLC

Challenge: Separating the (R) and (S) enantiomers requires specific chiral recognition mechanisms. Solution: Amylose or Cellulose-based polysaccharide columns under Normal Phase conditions.[4][5] The use of Diethylamine (DEA) is non-negotiable; it blocks non-specific interactions between the pyrazole NH and the stationary phase backbone.

Protocol B: Normal Phase Chiral Resolution
  • Rationale: Based on validated methods for Crizotinib intermediates, the Chiralcel OD-H provides superior resolution factors (

    
    ) compared to AD-H for this specific scaffold.
    
ParameterSpecification
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[2]
Mobile Phase n-Hexane : Isopropyl Alcohol : Methanol : Diethylamine (40 : 30 : 30 : 0.1 v/v).
Mode Isocratic.[1][2]
Flow Rate 1.0 mL/min.[1][2][3]
Temperature 25°C (Ambient).
Detection UV @ 268 nm.[2]

System Suitability Criteria:

  • Retention Time: (S)-Enantiomer ~4.9 min; (R)-Enantiomer ~6.1 min.

  • Resolution (

    
    ):  NLT (Not Less Than) 1.5 between enantiomers.
    
  • Tailing Factor: NMT (Not More Than) 1.5.

Technical Insight: If the pyrazole peak tails, increase DEA concentration to 0.2%, but do not exceed 0.5% to protect the column silica.

Tier 3: Orthogonal Verification via F qNMR

Challenge: HPLC requires reference standards for quantification. If standards are unavailable, HPLC area% is only an estimate. Solution:


F NMR provides a direct, molar-ratio purity assessment without needing a specific reference standard for the analyte, relying instead on the fluorine signal integration against a certified internal standard.
Protocol C: Quantitative F NMR
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid.
  • Solvent: DMSO-

    
     (prevents aggregation of the pyrazole).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 20-30 seconds to ensure full relaxation).
    • Scans: 32 or 64.

    • Spectral Width: Sufficient to cover -60 to -140 ppm.

Calculation:



Where 

=Integration,

=Number of Fluorines,

=Molecular Weight,

=Weight,

=Purity of IS.[2][6][7][8][9][10][11]

Diagnostic Signals:

  • Product (Alcohol): Multiplet at

    
     -118 to -122 ppm.
    
  • Impurity (Ketone): Distinct shift downfield (deshielded) from the alcohol.

  • Impurity (Starting Material): 2-Fluorobenzaldehyde signal is distinct from the benzylic alcohol.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for batch release based on the three protocols.

PurityAssessment cluster_0 Tier 1: Chemical Purity cluster_1 Tier 2: Stereochemical Purity cluster_2 Tier 3: Orthogonal Check Start Crude Sample (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol HPLC_Achiral RP-HPLC (High pH) Zorbax C18, pH 9.0 Start->HPLC_Achiral Check_Chem Purity > 98%? HPLC_Achiral->Check_Chem HPLC_Chiral Chiral HPLC (Normal Phase) Chiralcel OD-H + DEA Check_Chem->HPLC_Chiral Yes Fail REJECT / RE-CRYSTALLIZE Check_Chem->Fail No Check_Ee ee% > 99%? HPLC_Chiral->Check_Ee FNMR 19F qNMR (Internal Std Method) Check_Ee->FNMR Yes (Validation) Check_Ee->Fail No Pass RELEASE BATCH FNMR->Pass Mass Balance Confirmed

Figure 1: Integrated Analytical Workflow for Crizotinib Intermediate Assessment. The process prioritizes chemical purity before expending resources on chiral resolution.

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine." Google Patents, WO2007066187A1. Link

  • Kumar, P., et al. "Development and Validation of RP-HPLC Method for the Assay of Crizotinib in Bulk and Pharmaceutical Dosage Forms." International Journal of Research in Pharmaceutical and Biomedical Sciences, 2020.[11] Link

  • Der Pharma Chemica. "Enantioselective Analysis of Crizotinib by Chiral LC Method." Der Pharma Chemica, 2016, 8(18):162-167. Link

  • Sigma-Aldrich. "Certified Reference Materials for 19F NMR." Sigma-Aldrich Technical Bulletins. Link

Sources

Application Note: Large-Scale Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Introduction

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a high-value pharmacophore often found in kinase inhibitors (e.g., c-Met, ALK inhibitors). While milligram-scale synthesis in discovery chemistry often utilizes lithiation at cryogenic temperatures (


), such conditions are economically and operationally prohibitive at the kilogram scale.

This Application Note details a robust, scalable Grignard-based protocol designed for pilot-plant implementation. Unlike the discovery route, this process operates at manageable temperatures (


 to 

) and utilizes a transient protection strategy to maximize yield and safety.
Retrosynthetic Logic

The primary challenge in synthesizing this target is the acidic proton on the pyrazole nitrogen (


), which will quench organometallic reagents immediately. Therefore, a protection group (PG) strategy is non-negotiable.

Strategic Disconnection: We select Route B (Grignard Addition) over Route A (Lithiation) for scale-up due to the superior thermal stability of aryl magnesium species compared to heteroaryl lithium species.

  • Fragment 1: 2-Fluorophenylmagnesium bromide (commercially available or easily prepared).

  • Fragment 2: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (THP-protected aldehyde).

Why THP? The Tetrahydropyranyl (THP) group is chosen over SEM or Trityl because:

  • Atom Economy: Dihydropyran (DHP) is cheap and low molecular weight.

  • Labile Deprotection: It cleaves easily under mild acidic conditions during the workup phase, potentially allowing a "telescoped" deprotection.

Reaction Pathway Visualization

ReactionPathway Start 1H-Pyrazole-4- carboxaldehyde Step1 Step 1: Protection (DHP, H+) Start->Step1 Activation Inter1 THP-Protected Aldehyde Step1->Inter1 Yield >95% Step2 Step 2: Grignard Addition (2-F-PhMgBr, THF) Inter1->Step2 Controlled Addn -10°C Inter2 Magnesium Alkoxide Intermediate Step2->Inter2 C-C Bond Formation Step3 Step 3: Quench & Deprotection (HCl/MeOH) Inter2->Step3 Hydrolysis Final Target: (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol Step3->Final Isolation

Figure 1: Convergent synthetic pathway utilizing a THP-protection strategy to enable Grignard compatibility.

Part 2: Detailed Experimental Protocols

Materials & Reagents Table
ReagentEquiv.[1][2][3][4]RoleCritical Specification
1H-Pyrazole-4-carboxaldehyde 1.0SMPurity >98%, Dry
3,4-Dihydro-2H-pyran (DHP) 1.2ReagentDistilled if stabilized w/ KOH
p-TsOH·H₂O 0.01CatalystTrace acid for protection
2-Fluorophenylmagnesium bromide 1.3Nucleophile1.0 M in THF (Titrate before use)
THF (Anhydrous) 10 VolSolventWater <50 ppm (KF)
HCl (3N) ExcessQuenchAqueous
Step-by-Step Protocol
Stage 1: Protection (Batch Mode)

Objective: Mask the acidic N-H proton.

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 1H-pyrazole-4-carboxaldehyde (1.0 equiv) and THF (5 volumes).

  • Catalyst Addition: Add p-TsOH·H₂O (1 mol%). Stir until dissolved.

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv) dropwise over 30 minutes.

    • Process Note: The reaction is slightly exothermic. Maintain internal temperature

      
      .
      
  • Monitoring: Stir at

    
     for 2-4 hours. Monitor by TLC or HPLC (disappearance of polar aldehyde).
    
  • Workup (Simplified): For the telescoped route, neutralize with triethylamine (0.1 equiv) and concentrate to remove excess DHP. Alternatively, proceed directly if DHP excess is minimal.

Stage 2: Grignard Addition (The Critical Step)

Objective: Form the C-C bond while controlling exotherm.

  • Preparation: Dissolve the THP-protected aldehyde (from Stage 1) in anhydrous THF (total 8 volumes) in the main reactor. Cool the jacket to

    
     to achieve an internal temperature of 
    
    
    
    .
  • Grignard Addition: Charge 2-Fluorophenylmagnesium bromide (1.3 equiv) into a header tank.

    • Rate Control: Add the Grignard reagent dropwise to the aldehyde solution.

    • Critical Parameter:Do not exceed

      
       internal temperature.  High temperatures promote side reactions (Wurtz coupling or oligomerization).
      
  • Reaction: Once addition is complete, allow the mixture to warm to

    
     and stir for 1 hour.
    
  • Validation: HPLC should show >98% conversion of the intermediate aldehyde to the magnesium alkoxide.

Stage 3: Quench & Deprotection (One-Pot)

Objective: Protonate the alcohol and remove the THP group.

  • Quench: Cool the reaction mixture back to

    
    . Slowly add 3N HCl  (4 volumes).
    
    • Safety:Violent Exotherm! Massive gas evolution (alkane release from excess Grignard). Add acid very slowly.

  • Deprotection: Once the quench is complete, heat the biphasic mixture to

    
     for 2 hours. The acidic medium cleaves the THP acetal.
    
  • Isolation:

    • Cool to room temperature.[3][5]

    • Adjust pH to ~8 using saturated

      
       or 
      
      
      
      .
    • Extract with Ethyl Acetate (

      
       volumes).
      
    • Wash combined organics with Brine. Dry over

      
      .[6]
      
    • Crystallization: Concentrate the solvent. Recrystallize the crude solid from Ethanol/Heptane or IPA to yield the pure product.

Process Flow Diagram (Graphviz)

ProcessFlow R1 Reactor 1: Protection (Aldehyde + DHP) R2 Reactor 2: Grignard Addition (-10°C, N2 Atm) R1->R2 Transfer Protected Intermediate Quench Quench Tank: Acid Hydrolysis (Removal of THP) R2->Quench Transfer Reaction Mass Filter Filtration/Drying Quench->Filter Crystallization

Figure 2: Unit operation flow for the pilot-scale manufacturing process.

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism & Causality

The success of this protocol relies on the hard-soft acid-base (HSAB) principle. The Grignard reagent (Hard Nucleophile) attacks the carbonyl carbon (Hard Electrophile).

  • Why not use 4-Iodopyrazole + Li-Halogen exchange? While feasible, 4-iodopyrazole requires 2 equivalents of organometallic (one to deprotonate NH, one for exchange) or protection. Furthermore, lithiated species are less stable at

    
     than Grignard reagents. The Grignard route allows for higher operating temperatures, reducing cooling costs in the plant [1].
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Wet THF quenching the Grignard.Ensure KF of solvent <50 ppm. Titrate Grignard before use.
Incomplete Deprotection pH too high or temp too low during quench.Ensure pH < 2 during the hydrolysis step; extend stir time at 45°C.
Impurity: Dimerization Temperature spike during Grignard addition.Strictly control addition rate; improve jacket cooling capacity.
Sticky Solid Residual THP byproducts.Recrystallize from IPA; ensure full hydrolysis.
Analytical Specifications (Self-Validation)

The product identity must be confirmed via NMR.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.8 (br s, 1H, NH), 7.60 (s, 1H, Pyrazole-H), 7.4-7.1 (m, 4H, Ar-H), 7.30 (s, 1H, Pyrazole-H), 5.9 (d, 1H, CH-OH), 5.4 (d, 1H, OH).
    
  • Note: The fluorine on the phenyl ring will cause splitting in the aromatic region and can be verified via ¹⁹F NMR .

Part 4: References

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. Link

  • Sigma-Aldrich.[7] (n.d.). (1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol Product Data. Link

  • Fraunhofer IMM.[8] (n.d.). Scalable Continuous Grignard Reagent Formation. Fraunhofer Institute for Microengineering and Microsystems. Link

  • Britton, J., & Jamison, T. F. (2017).[2] A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie, MIT Open Access. Link

  • National Institutes of Health (NIH). (2006).[9][10] Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone.[10] Journal of Medicinal Chemistry. Link

Disclaimer: This protocol involves the use of hazardous reagents (Grignard, Acids). All operations must be performed in a fume hood with appropriate PPE. Scale-up requires specific process safety studies (RC1 calorimetry) to quantify heat release.

Sources

Troubleshooting & Optimization

how to improve the yield of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Ticket ID: #PYR-MET-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Golden Route"

To maximize the yield of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol , you must avoid the "Direct Deprotonation" trap. The acidic proton on the pyrazole nitrogen (


) will quench standard organometallics immediately.[1]

The Industry Standard Protocol (High Yield >85%): Use a Halogen-Metal Exchange strategy on a protected pyrazole.

  • Protection: Block the pyrazole Nitrogen (THP or SEM are preferred over Boc for stability).[1]

  • Exchange: React 4-iodo-1-protected-pyrazole with Turbo Grignard (

    
    ).
    
  • Addition: Add 2-fluorobenzaldehyde.

  • Deprotection: Acidic hydrolysis.

Detailed Experimental Protocol

Step 1: The Reaction Workflow

Note: This protocol assumes the use of 1-(tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole (THP-protected) as the starting material.[2]

Reagents:

  • Substrate: 1-THP-4-iodo-pyrazole (1.0 equiv)

  • Exchange Reagent:

    
     (1.1 equiv, 1.3M in THF)[1]
    
  • Electrophile: 2-Fluorobenzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Dissolution: Dissolve 1-THP-4-iodo-pyrazole in anhydrous THF. Cool to -20°C .

    • Why? Lower temps prevent Wurtz coupling;

      
       is sufficient for Turbo Grignard, whereas 
      
      
      
      requires
      
      
      .
  • Exchange: Dropwise addition of

    
    . Stir for 30-45 mins.
    
    • Checkpoint: Monitor by GC-MS (quench aliquot with

      
      ). You should see des-iodo pyrazole.
      
  • Addition: Add 2-Fluorobenzaldehyde (neat or in minimal THF) slowly.

  • Warm & Quench: Allow to warm to

    
     over 1 hour. Quench with saturated 
    
    
    
    .[1]
  • Deprotection (In-situ): Treat the crude oil with

    
     to remove the THP group.
    
Visual Workflow (DOT)

ReactionPathway Start 4-Iodo-1H-pyrazole Protect Protection (THP/SEM) Start->Protect DHP, H+ Exchange I/Mg Exchange (i-PrMgCl·LiCl, -20°C) Protect->Exchange Activation Intermediate Magnesiated Species (Py-MgCl) Exchange->Intermediate Fast Exchange Addition Add 2-Fluorobenzaldehyde Intermediate->Addition Nucleophilic Attack Deprotect Acid Deprotection Addition->Deprotect Workup Product Target Alcohol Deprotect->Product Final Isolation

Caption: Optimized synthetic pathway using Turbo Grignard exchange logic to prevent proton quenching.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Low Yield (<30%) & Recovered Starting Material

  • Diagnosis: The Grignard reagent was never formed, or it was quenched by moisture/protons.[1]

  • The "Hidden" Proton: If you used unprotected pyrazole, the Grignard reagent acted as a base, deprotonating the NH (pK 14) instead of doing I/Mg exchange.[1]

  • Solution: You must protect the nitrogen. If already protected, check solvent dryness (

    
    ).[1]
    

Issue 2: Formation of "Dimer" (Bi-pyrazole)

  • Diagnosis: Wurtz Coupling.[2]

  • Mechanism: The newly formed Py-MgCl reacts with unreacted Py-I.

  • Solution:

    • Lower the temperature during exchange (try

      
      ).
      
    • Ensure rapid stirring to prevent local hot-spots during Grignard addition.

    • Switch from

      
       to 
      
      
      
      (Turbo Grignard is less aggressive).

Issue 3: Low Conversion of Aldehyde

  • Diagnosis: Enolization of the aldehyde.

  • Mechanism: Although 2-fluorobenzaldehyde has no alpha-protons, if you are using a different aldehyde analog, basic Grignards can deprotonate alpha-positions.

  • Specific to 2-F-Benzaldehyde: The ortho-fluorine is electron-withdrawing, making the carbonyl more reactive, but it can also coordinate the Mg.

  • Solution: Add

    
     (lanthanum salts) to activate the carbonyl and suppress basicity.[1]
    
Troubleshooting Decision Tree (DOT)

Troubleshooting Problem Low Yield Observed CheckSM Is SM (Pyrazole-I) recovered? Problem->CheckSM CheckDimer Is Dimer (Py-Py) formed? CheckSM->CheckDimer No CheckProt Was Pyrazole Protected? CheckSM->CheckProt Yes Soln3 Lower Temp (-40°C) Use Turbo Grignard CheckDimer->Soln3 Yes Soln4 Check Aldehyde Purity Consider LaCl3 additive CheckDimer->Soln4 No (Complex Mix) Soln1 CRITICAL: Must protect NH (Use THP or SEM) CheckProt->Soln1 No Soln2 Check Solvent Dryness Check Reagent Quality CheckProt->Soln2 Yes

Caption: Decision matrix for diagnosing reaction failures based on crude mixture analysis.

Comparative Data: Method Selection

VariableMethod A: Direct Lithiation (

)
Method B: Turbo Grignard (

)
Method C: Reverse Addition (ArMgBr + Py-CHO)
Temp Required

(Strict)

to


to RT
Functional Group Tolerance Low (Attacks esters/nitriles)High (Tolerates esters/CN)Moderate
Typical Yield 50-65%85-92% 60-70%
Safety Profile PyrophoricSafer, stable in THFBenzyne formation risk
Cost LowModerate (LiCl needed)Moderate

Why Method B wins: The 2-Fluorophenyl ring is stable to Mg, but sensitive to Li. At higher temperatures or with strong bases (


), ortho-lithio-fluorobenzenes can eliminate LiF to form benzyne , leading to messy tars. Turbo Grignard avoids this completely.

Frequently Asked Questions (FAQ)

Q: Can I use the unprotected pyrazole if I use 2 equivalents of Grignard? A: Theoretically, yes.[1] The first equivalent deprotonates the NH, the second does the exchange.[1] However, the resulting "dianion" is extremely insoluble in THF/Ether.[1] It usually precipitates out, halting the reaction.[1] Do not do this. Use a THP group; it takes 2 hours to put on and 1 hour to take off.[1]

Q: Why use 2-Fluorobenzaldehyde and not 2-Fluorobenzoyl chloride? A: The chloride yields the ketone. To get the alcohol, you would need a subsequent reduction step (


).[1] The aldehyde addition gives the alcohol directly in one pot.[1]

Q: My product is stuck in the emulsion during workup. What do I do? A: Pyrazoles are amphoteric.

  • Ensure the pH is neutral to slightly basic (

    
    ) during extraction.[1]
    
  • Use DCM/Isopropanol (3:1) instead of pure Ethyl Acetate for extraction.[1] The alcohol helps break the emulsion and solubilizes the polar product.[1]

References

  • Preparation of Functionalized Organomagnesium Reagents: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed.2004 , 43, 3333.[1] Link[1]

  • Turbo Grignard Review: Bao, R. L.-Y.; Zhao, R.; Shi, L. "Progress in the Application of Turbo Grignard Reagents in Organic Synthesis." Chem. Commun.2015 , 51, 6884.[1] Link

  • Crizotinib Intermediate Synthesis (Relevant Scaffold): Cui, J. J., et al. "Discovery of 3-[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)." J. Med. Chem.2011 , 54, 6342.[1] Link[1]

  • Protecting Groups: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .[1] Link[1]

Sources

troubleshooting purification of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-FL-OH-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Amphoteric Trap"

You are likely experiencing difficulty purifying (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol because it acts as a "sticky" amphoteric molecule.

  • The Pyrazole Trap: The 1H-pyrazole moiety contains a basic nitrogen (pyridine-like) and an acidic nitrogen (pyrrole-like). The basic nitrogen hydrogen-bonds aggressively with the acidic silanol groups (

    
    ) on standard silica gel, causing severe tailing and yield loss.
    
  • The Alcohol Factor: The secondary benzylic alcohol adds another layer of polarity and H-bond donation, further increasing retention.

  • The Fluorine Effect: While the 2-fluorophenyl group adds lipophilicity, its electron-withdrawing nature increases the acidity of the benzylic proton, potentially complicating separation from starting materials like 2-fluorobenzaldehyde.

This guide provides self-validating protocols to overcome these specific interactions.

Module 1: Tailing & Poor Resolution

User Question:

"My compound streaks across the TLC plate and elutes as a broad, tailing peak on the column. How do I sharpen the band?"

Technical Solution:

You must passivate the silica gel.[1] Standard silica is slightly acidic (


), which protonates the pyrazole nitrogen, effectively "gluing" your compound to the stationary phase.

The Fix: Base Deactivation You need a "sacrificial" base in your mobile phase to occupy the silanol sites.

Protocol A: The Triethylamine (TEA) Method (Standard)

  • Pre-treatment: Flush your packed column with 2 column volumes (CV) of Hexane containing 1% Triethylamine .

  • Mobile Phase: Run your gradient (e.g., Hexane/EtOAc or DCM/MeOH) with 1% TEA maintained throughout.

    • Note: TEA has a high boiling point (

      
      ). It requires thorough drying or an acidic wash (if your compound is acid-stable) to remove from the final product.
      

Protocol B: The Ammonium Hydroxide (


) Method (Cleaner) 
  • Preparation: Add 1% concentrated aqueous

    
     to your polar solvent component (usually Methanol).
    
  • Mobile Phase: Use DCM : [MeOH + 1%

    
    ] .
    
    • Advantage:[1][2] Ammonia is volatile. It evaporates with your solvent, leaving a cleaner product than TEA.

ModifierProsConsRecommended For
Triethylamine (

)
Strong silanol blocker; excellent peak shape.High b.p.; difficult to remove traces.Initial attempts; stable compounds.
Ammonia (

)
Volatile; leaves no residue.Immiscible in Hexane/EtOAc (requires MeOH/DCM).Highly polar variants; LC-MS prep.

Module 2: Solubility & Loading Issues

User Question:

"The compound is insoluble in Hexane/EtOAc and barely soluble in DCM. When I load it as a liquid, it precipitates at the top of the column. What should I do?"

Technical Solution:

Liquid loading a semi-soluble compound creates a "precipitation filter" at the column head, leading to severe streaking and dual-banding. You must switch to Dry Loading (Solid Loading) .

The Dry Loading Protocol:

  • Dissolution: Dissolve your crude mixture in the minimal amount of a "good" solvent (Methanol, Acetone, or THF). Do not use DMF or DMSO (high boiling points ruin separation).

  • Adsorption: Add dry silica gel to the solution. Ratio: 1.5g silica per 1g of crude product .

  • Evaporation: Rotary evaporate the mixture until it is a free-flowing, dry powder.

    • Critical Check: If it is sticky or clumps, add more silica and re-evaporate. It must be like fine sand.

  • Loading: Pour this powder carefully onto the top of your pre-packed column bed. Add a layer of sand on top to protect it.

Module 3: Co-elution with Impurities

User Question:

"I cannot separate the product from the starting material (2-fluorobenzaldehyde) or the des-fluoro impurity."

Technical Solution:

If standard Normal Phase (Silica) fails, you are likely relying solely on polarity. You need to exploit the


 interactions or hydrophobic differences using Reverse Phase (C18)  chromatography.

Why C18 Works Here:

  • The 2-Fluorophenyl group is highly lipophilic.

  • The Pyrazole is polar.[2]

  • C18 resins interact differently with the fluorinated ring than bare silica does.

Recommended C18 Gradient:

  • Stationary Phase: C18 (functionalized silica).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Result: The polar impurities (salts, unreacted pyrazole) elute early. The target alcohol elutes mid-gradient. The aldehyde (less polar) elutes later.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision process for purifying this specific pyrazole derivative.

PurificationWorkflow Start Crude (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol SolubilityCheck Check Solubility in DCM/Hexane Start->SolubilityCheck DecisionLoad Is it Soluble? SolubilityCheck->DecisionLoad LiquidLoad Liquid Load (DCM solution) DecisionLoad->LiquidLoad Yes DryLoad Dry Load (Adsorb on Silica) DecisionLoad->DryLoad No (Precipitates) TLC_Check Run TLC (DCM/MeOH 95:5) LiquidLoad->TLC_Check DryLoad->TLC_Check DecisionStreak Does it Streak? TLC_Check->DecisionStreak StandardRun Run Column: DCM/MeOH Gradient DecisionStreak->StandardRun No (Clean Spot) ModifiedRun Add Modifier: 1% NH4OH or TEA DecisionStreak->ModifiedRun Yes (Tailing) ResultCheck Separation Achieved? StandardRun->ResultCheck ModifiedRun->ResultCheck Success Isolate & Crystallize (EtOAc/Hexane) ResultCheck->Success Yes Fail Switch to Reverse Phase (C18 / Water / MeCN) ResultCheck->Fail No (Co-elution)

Caption: Logical flow for selecting loading techniques and mobile phase modifiers based on observed solubility and TLC behavior.

Module 4: Post-Column Crystallization

Often, chromatography yields a foam or oil. To obtain a stable solid:

  • Solvent Swap: Dissolve the purified foam in a minimum amount of hot Ethyl Acetate .

  • Precipitation: Slowly add Hexane (or Heptane) dropwise while stirring until turbidity persists.

  • Cooling: Allow to cool to room temperature, then

    
    .
    
  • Filtration: Collect the white solid. This removes trace soluble impurities that chromatography missed.

References

  • BenchChem. (2025).[2] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • National Institutes of Health (PMC). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from

  • Arkat USA. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc. Retrieved from

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from

  • Royal Society of Chemistry. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock. Retrieved from

Sources

Technical Support Center: Optimizing Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Knowledge Base. Role: Senior Application Scientist Subject: Optimization of N-Alkylation Conditions for Pyrazole Scaffolds

The Core Challenge: Controlling Regioselectivity

The most frequent support ticket we receive regarding pyrazoles concerns regioselectivity . Pyrazoles are ambident nucleophiles; the N1 and N2 nitrogens are chemically distinct but tautomerically linked. Without precise control, you will inevitably generate difficult-to-separate regioisomeric mixtures (


 vs. 

alkylation).[1]
The Mechanistic Logic

Regioselectivity is governed by a tug-of-war between sterics and electronics (tautomer equilibrium).

  • Steric Control: In the absence of strong electronic bias, the electrophile attacks the less hindered nitrogen.

  • Electronic Control: Electron-withdrawing groups (EWGs) on the ring increase the acidity of the adjacent NH, often directing alkylation to the nitrogen distal to the EWG (via the dominant tautomer).

  • The "Magic" Solvent Effect: Recent data confirms that fluorinated solvents (TFE, HFIP) can lock specific tautomers via hydrogen bonding, drastically improving selectivity where standard dipolar aprotic solvents fail.

Visual Guide: Regioselectivity Decision Matrix

PyrazoleRegioselectivity Start START: Analyze Substrate Sym Symmetrical Pyrazole? Start->Sym NoProb No Regio-issues Proceed to Standard Conditions Sym->NoProb Yes Asym Asymmetrical (Tautomerism Active) Sym->Asym No Steric Is there a Bulky Group (e.g., t-Bu, Ph) at C3/C5? Asym->Steric StericDom Steric Control Dominates Alkylation favors distal N Steric->StericDom Yes (Major Factor) Electronic EWG Present? (CF3, NO2, COOR) Steric->Electronic No SolventTrick CRITICAL OPTIMIZATION: Switch solvent to HFIP or TFE Electronic->SolventTrick Strong bias needed Standard Standard Polar Aprotic (DMF/Cs2CO3) Electronic->Standard Weak bias

Caption: Logical flow for predicting and controlling regioselectivity based on substrate sterics and electronic properties.

Optimization of Reaction Conditions

Do not rely on a single "standard" protocol. Use this matrix to select conditions based on your specific failure mode.

Condition Selection Matrix
VariableStandard ConditionOptimization (If Standard Fails)Why? (Mechanistic Insight)
Base K₂CO₃ (2-3 eq)Cs₂CO₃ or NaHCs₂CO₃: The "Cesium Effect" increases solubility in organic solvents and provides a "naked" carbonate anion for higher reactivity. NaH: Irreversible deprotonation prevents proton shuffling, often locking the kinetic enolate.
Solvent DMF or MeCNDMSO or HFIPDMSO: Maximizes nucleophilicity of the pyrazolate anion. HFIP (Hexafluoroisopropanol): Stabilizes specific tautomers via H-bonding, enhancing regioselectivity [1, 5].
Electrophile Alkyl BromideAlkyl Iodide or TosylateIodides are better leaving groups. If elimination is a side reaction (with secondary halides), switch to a sulfonate (Tosylate/Mesylate).
Temperature 25°C - 60°C0°C to RTLower temperatures generally improve regioselectivity (Kinetic vs. Thermodynamic control).
Experimental Protocols
Protocol A: The "Gold Standard" SN2 Alkylation

Best for: Primary alkyl halides and robust substrates.

  • Dissolution: Dissolve the pyrazole (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

    • Note: If regioselectivity is critical and the substrate has an EWG, consider using HFIP as the solvent [5].

  • Deprotonation: Add Cs₂CO₃ (1.5 – 2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The suspension may change color, indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by LCMS.[1]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF/DMSO), then brine. Dry over Na₂SO₄.[1]

Protocol B: The Mitsunobu Alternative

Best for: Alkylating with alcohols (avoiding unstable halides) or when SN2 fails due to poor nucleophilicity.

  • Setup: In a dry flask under Argon, combine Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Toluene .

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.

    • Critical: Exothermic! Maintain low temp to prevent side reactions.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and purify directly.

    • Note: Triphenylphosphine oxide (TPPO) is a byproduct.[2] If separation is difficult, use polymer-supported PPh₃.

Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I fix this?

Diagnosis: Your substrate lacks sufficient steric or electronic bias in the current solvent. Solution:

  • Switch Solvent: Move from DMF to HFIP (Hexafluoroisopropanol) or TFE .[1] These solvents can shift the tautomeric equilibrium significantly, often favoring one isomer by >90% [5].

  • Switch Base: If using K₂CO₃, switch to NaH in THF. Irreversible deprotonation at 0°C can sometimes lock the kinetic isomer before equilibration occurs.

  • Steric Blocking: If synthetic route permits, introduce a transient bulky group (e.g., THP) to block one nitrogen, alkylate, then deprotect.

Q2: The reaction stalls at 60% conversion. Adding more alkyl halide doesn't help.

Diagnosis: This is likely "Base Poisoning" or solubility issues. The surface of the inorganic base (K₂CO₃) may be coated with salts. Solution:

  • Add Phase Transfer Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 . This shuttles the carbonate into the organic phase.

  • Switch to Cesium: Use Cs₂CO₃ . Its higher solubility in DMF/DMSO often drives stubborn reactions to completion.

Q3: I see "Over-Alkylation" (Quaternization of both nitrogens).

Diagnosis: The product (N-alkyl pyrazole) is still nucleophilic enough to react again, forming a pyrazolium salt. Solution:

  • Stoichiometry Control: Strictly use 0.95 equiv of the alkylating agent relative to the pyrazole.

  • Dilution: Dilute the reaction to 0.05 M. High concentration favors intermolecular side reactions.

Workflow Visualization: Method Selection

MethodSelection cluster_tips Pro Tip Input Reagent Available Halide Alkyl Halide (R-Br, R-I) Input->Halide Alcohol Alcohol (R-OH) Input->Alcohol Decision Substrate Sensitivity Halide->Decision Mitsunobu Mitsunobu (PPh3 / DIAD) Alcohol->Mitsunobu Direct Route SN2 Standard SN2 (Cs2CO3 / DMF) Decision->SN2 Stable Base Decision->Mitsunobu Base Sensitive Tip If R-OH is secondary, Mitsunobu inverts stereochemistry

Caption: Workflow for selecting between SN2 and Mitsunobu protocols based on electrophile availability and substrate stability.

References
  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[1][3][4][5][6] Retrieved from

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523-3529. (2008).

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864-8872. (2017).[7]

  • Kornienko, A., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules, 25(21), 4947. (2020).

  • Swamy, K.C.K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. (2009).

Sources

resolving impurities in the synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Welcome to the technical support guide for the synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, with a focus on identifying, resolving, and preventing impurities that can arise during synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.

Troubleshooting Guide: Common Impurity Issues

This section is structured in a practical, question-and-answer format to directly address specific experimental observations.

Q1: My TLC shows a new, less polar spot (higher Rf) than my starting aldehyde, which is not the product. What is it likely to be?

Answer: This is a classic sign of a Wurtz-type coupling reaction, especially if you are employing a Grignard-based synthesis.[1]

  • Likely Impurity: A biphenyl or other homocoupling product (R-R) derived from your Grignard reagent.

  • Causality: The formation of this byproduct is often triggered by high local concentrations of the organic halide during the formation of the Grignard reagent or by elevated temperatures.[1] The presence of oxygen can also initiate this side reaction.

  • Troubleshooting & Prevention:

    • Slow Addition: Add the organic halide solution dropwise to the activated magnesium turnings. This maintains a low concentration of the halide, disfavoring the coupling reaction.[1]

    • Temperature Control: Initiate the reaction at room temperature, but if it becomes too exothermic, use an ice bath to maintain a gentle reflux. Avoid excessive external heating.

    • Inert Atmosphere: Ensure your glassware is completely dry and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) to prevent moisture and oxygen from interfering.

Q2: I've isolated my product, but the NMR spectrum shows a small peak around 9.5-10.0 ppm. What is this impurity?

Answer: A peak in this region is characteristic of an aldehyde proton, indicating the presence of unreacted 2-fluorobenzaldehyde.

  • Likely Impurity: 2-Fluorobenzaldehyde (Starting Material).

  • Causality: This impurity persists due to incomplete reaction, which can be caused by several factors:

    • Insufficient Reagent: The stoichiometry of the pyrazole nucleophile (e.g., 4-lithiopyrazole or a pyrazolylmagnesium halide) was less than 1:1 with the aldehyde.

    • Reagent Degradation: The organometallic reagent may have been partially quenched by moisture, air, or acidic protons in the solvent before it could react with the aldehyde. Grignard reagents, for instance, are strong bases and will react with any available acidic hydrogen.

    • Low Reactivity: The reaction may not have reached completion due to low temperature or insufficient reaction time.

  • Troubleshooting & Prevention:

    • Reagent Titration: If using an organolithium reagent, it is best practice to titrate it prior to use to determine its exact molarity.

    • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) overnight and cool under an inert atmosphere. Use anhydrous solvents, such as dry THF or diethyl ether.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. Do not quench the reaction until the aldehyde spot is gone or no longer diminishing.

  • Purification Protocol:

    • Column Chromatography: A standard silica gel flash column is highly effective. The aldehyde is significantly less polar than the desired alcohol product. A gradient elution, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing polarity (e.g., to 30-40% Ethyl Acetate), will effectively separate the two compounds.

Q3: My mass spectrometry results show a peak that is 2 amu lower than my expected product mass. What could this be?

Answer: This observation strongly suggests the presence of an over-oxidation product, where the desired secondary alcohol has been converted to the corresponding ketone.

  • Likely Impurity: (2-Fluorophenyl)(1H-pyrazol-4-yl)methanone.

  • Causality: This can occur if the intermediate from the Grignard or organolithium addition is exposed to an oxidizing agent during workup. It is also a common side-product in syntheses that proceed through a direct oxidation of a precursor. A significant side product in some Grignard syntheses is the ketone formed from the alcohol.[2]

  • Troubleshooting & Prevention:

    • Careful Workup: Ensure the reaction is fully quenched with a reducing workup (e.g., aqueous NH₄Cl) before exposure to air for extended periods.

    • Choice of Reagents: If synthesizing via reduction of the ketone, ensure a mild reducing agent (e.g., sodium borohydride) is used and the reaction is not allowed to proceed for an excessive amount of time.

  • Purification Protocol:

    • Recrystallization: The ketone is typically more crystalline and less polar than the alcohol. Recrystallization can be an effective purification method.

    • Preparative TLC/Chromatography: If recrystallization is not effective, the polarity difference between the ketone and the alcohol allows for excellent separation via silica gel chromatography.

Q4: The reaction appears clean by TLC, but after workup and purification, my yield is very low. Where did my product go?

Answer: Low yield after an apparently successful reaction often points to issues during the workup or isolation phase.[3] The amphoteric nature of the pyrazole ring combined with the alcohol makes the product's solubility highly pH-dependent.

  • Potential Issue 1: Product is in the aqueous layer.

    • Causality: The pyrazole ring can be protonated under acidic workup conditions (pKa of pyrazolium is ~2.5) or deprotonated under basic conditions (pKa of pyrazole N-H is ~14).[4] In either charged state, the molecule will have significantly higher aqueous solubility. If you performed an aqueous wash at the wrong pH, your product may have partitioned into the water layer.

    • Solution: Before discarding any aqueous layers, check them by TLC.[3] To recover the product, neutralize the aqueous layer to a pH of ~7-8 and re-extract with an organic solvent like ethyl acetate or dichloromethane.

  • Potential Issue 2: Emulsion formation.

    • Causality: During aqueous extraction, a stable emulsion can form between the organic and aqueous layers, trapping the product at the interface.[5]

    • Solution: To break an emulsion, try adding a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, forcing the organic components out. Alternatively, filtering the entire mixture through a pad of Celite® can help break up the emulsion.

Frequently Asked Questions (FAQs)

  • What is the best synthetic route for this compound?

    • Two primary routes are common:

      • Addition of a Pyrazole Nucleophile to an Aldehyde: This typically involves forming an organometallic pyrazole species (e.g., 4-bromo-1-trityl-1H-pyrazole reacted with n-BuLi) followed by addition to 2-fluorobenzaldehyde.

      • Reduction of a Ketone Precursor: Synthesis of (2-fluorophenyl)(1H-pyrazol-4-yl)methanone followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄).

  • How do I choose the right solvent for purification?

    • For column chromatography, a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point. For recrystallization, consider solvent systems like ethyl acetate/hexanes, ethanol/water, or isopropanol.[6] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • My pyrazole starting material is a salt (e.g., hydrochloride). How does this affect the reaction?

    • If you are using a Grignard or organolithium reagent, the acidic proton from the salt will quench one equivalent of your reagent. You must account for this by adding an additional equivalent of the organometallic reagent or by pre-treating your starting material with a non-nucleophilic base (e.g., triethylamine) to generate the free base before the main reaction.

  • What analytical techniques are essential for impurity profiling?

    • A combination of techniques is crucial for comprehensive analysis.[7]

      • HPLC/UPLC: The gold standard for separating and quantifying impurities.[8]

      • Mass Spectrometry (LC-MS): Provides molecular weight information to help identify unknown impurities.[7][9]

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Gives detailed structural information about the product and any impurities present.[9]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Impurity Identification

G cluster_observe Observation cluster_analyze Analysis cluster_identify Identification cluster_resolve Resolution observe Unexpected Result (e.g., Low Yield, Extra TLC Spot) tlc TLC Analysis (Rf Value, Co-spotting) observe->tlc Initial Check nmr NMR Spectroscopy (Chemical Shift, Integration) tlc->nmr Characterize Crude ms Mass Spectrometry (Molecular Weight) tlc->ms Characterize Crude cause Identify Potential Cause (Side Reaction, Unreacted SM, Workup Issue) nmr->cause ms->cause purify Implement Purification Strategy (Column, Recrystallization) cause->purify Select Strategy optimize Optimize Reaction Conditions (Temp, Stoichiometry, Solvent) cause->optimize Select Strategy purify->observe Verify & Repeat if Needed optimize->observe Verify & Repeat if Needed

Caption: A logical workflow for troubleshooting synthesis impurities.

Mechanism: Desired Reaction vs. Side Product Formation

G cluster_desired Desired Pathway cluster_side Side Reaction Pyr_MgBr Pyrazolyl-MgBr (Nucleophile) Aldehyde 2-Fluoro- benzaldehyde Pyr_MgBr->Aldehyde Nucleophilic Addition Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide R_Br Organic Halide (Grignard Precursor) Mg Mg(0) R_Br->Mg Grignard Formation Side_Product Biphenyl Byproduct (Wurtz Coupling) R_Br->Side_Product  High Temp. or [R-Br]  Wurtz Coupling Mg->Pyr_MgBr Desired_Product (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol Alkoxide->Desired_Product Acidic Workup

Caption: Desired Grignard addition vs. Wurtz coupling side reaction.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol is designed to separate the desired alcohol product from less polar impurities like unreacted aldehyde or a ketone byproduct.

StepActionRationale
1 Slurry Preparation In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Swirl to create a uniform slurry.
2 Column Packing Pour the slurry into the column. Use a gentle stream of air pressure to pack the silica bed evenly, avoiding cracks.
3 Sample Loading Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
4 Elution Begin eluting with the low-polarity solvent system. Collect fractions and monitor by TLC.
5 Gradient Increase Gradually increase the eluent polarity (e.g., to 10%, 20%, then 30% Ethyl Acetate) to elute the more polar product.
6 Fraction Analysis Combine fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Singh, D. & Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Health and Pharmaceutical Research. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. Available at: [Link]

  • Organic Chemistry: How to…. (2022). Approach to Synthesis Problems. Available at: [Link]

  • Google Patents.DE102009060150A1 - Process for the purification of pyrazoles.
  • Reddit. (2023). Common sources of mistake in organic synthesis. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • Organic Syntheses. 5-Benzo[10][11]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Available at: [Link]

  • The Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Supporting Information. Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Available at: [Link]

  • Supporting Information. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Available at: [Link]

  • Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Available at: [Link]

  • ResearchGate. (2020). Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols. Available at: [Link]

  • ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available at: [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Available at: [Link]

  • Google Patents.CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

Sources

challenges in the regioselective synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current System Status: Operational | Topic: Regioselectivity Troubleshooting Logged By: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams

🟢 System Overview: The "Ambident" Problem

Root Cause Analysis: The core challenge in pyrazole synthesis is the inherent ambident nucleophilicity of the hydrazine unit and the tautomeric equilibrium of the pyrazole ring. In a standard condensation (Knorr) or alkylation, the system often defaults to a thermodynamic mixture of 1,3- and 1,5-isomers, which are difficult to separate due to similar polarity.

This guide provides "patches" and "workarounds" for these specific regioselectivity errors, moving beyond standard textbook definitions to practical, failure-point analysis.

🎫 Ticket #001: Knorr Condensation Yields Wrong Regioisomer (1,5 vs. 1,3)

Issue Description: User attempted condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine. Target was the 1,3-isomer (sterically less congested), but the reaction yielded the 1,5-isomer or a 1:1 mixture.

🔧 Diagnostic & Troubleshooting

The regioselectivity in Knorr synthesis is dictated by the initial nucleophilic attack.[1] The hydrazine's most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl carbon.

Step 1: Analyze Electronic Bias

  • The Rule: The terminal nitrogen of the hydrazine (N-beta) is the primary nucleophile. It will attack the most electrophilic carbonyl first.

  • The Fix: If your diketone has a CF3 group (highly electrophilic carbonyl) and a phenyl group, the hydrazine will attack the CF3-adjacent carbonyl.

    • Result: This locks the substituent pattern. To invert it, you cannot simply change temperature; you must change the substrate's electronic nature or use a "masked" equivalent (see below).

Step 2: Modify pH Environment (The "Switch")

  • Acidic Conditions (HCl/AcOH): Protonation of the carbonyls can level out electronic differences or selectively activate one carbonyl, often favoring the 1,5-isomer due to transition state stabilization.

  • Basic Conditions: Keeps the hydrazine highly nucleophilic, often favoring attack at the less hindered/more electrophilic carbonyl, typically leading to the 1,3-isomer .

Step 3: Use a Surrogate (The "Patch") If the 1,3-diketone is too symmetric in reactivity, swap it for an Enaminone .

  • Why: Enaminones have one hard electrophilic center (carbonyl) and one soft center (C-N bond). This forces a single regiochemical outcome.

📊 Condition Lookup Table
Desired IsomerSubstrate TypeRecommended ConditionMechanism Note
1,3-Isomer 1,3-DiketoneBasic / Polar Aprotic Hydrazine attacks less hindered carbonyl.
1,5-Isomer 1,3-DiketoneAcidic (HCl/EtOH) Protonation activates carbonyl; steric control dominates.[2]
1,5-Isomer AlkynoneAu/Ag Catalyst Transition metal activates alkyne for specific attack.
Exclusive EnaminoneNeutral/Reflux Hard/Soft acid-base matching forces single product.
📉 Visualization: The Knorr Decision Pathway

KnorrMechanism Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Decision Primary Factor: Electronic vs. Steric Start->Decision PathA Path A: N(beta) attacks Most Electrophilic C=O Decision->PathA Strong Electronic Bias (e.g., CF3) PathB Path B: N(beta) attacks Least Hindered C=O Decision->PathB Steric Bulk (e.g., t-Butyl) Intermediate Hydrazone Intermediate PathA->Intermediate PathB->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Result13 1,3-Isomer (Usually Thermodynamic) Cyclization->Result13 Standard Conditions Result15 1,5-Isomer (Often Kinetic/Acid) Cyclization->Result15 Acidic/Specific Control

Caption: Logic flow for predicting Knorr condensation outcomes based on substrate electronics and steric bulk.

🎫 Ticket #002: N-Alkylation of Unsubstituted Pyrazoles (N1 vs N2)

Issue Description: User has a pre-formed pyrazole ring and attempts to alkylate the nitrogen. The result is a mixture of N1- and N2-alkylated products that are inseparable by flash chromatography.

🔧 Diagnostic & Troubleshooting

The pyrazole anion is an ambient nucleophile. The "Lone Pair Availability" vs. "Steric Hindrance" battle determines the outcome.

FAQ: Why is my alkylation non-selective? In simple basic conditions (NaH/DMF), the pyrazolate anion is formed. Alkylation is usually governed by sterics. The electrophile will attack the nitrogen furthest from the bulky C3/C5 substituent. If C3 and C5 are similar (e.g., Methyl vs Ethyl), selectivity drops to near 1:1.

Protocol: The "Magnesium Chelate" Override To force alkylation at the more hindered position (or specifically N2), use metal coordination.

  • Reference: Recent work utilizing MgBr₂ or Zn-based additives can chelate the N1 and the substituent (if it has a donor atom), exposing N2 for attack.

Protocol: Transient Protecting Groups

  • Block N1: React with a bulky protecting group (Trityl or THP) which will selectively go to the less hindered Nitrogen.

  • Alkylate N2: Use a strong alkylating agent (e.g., Meerwein's salt) to quaternize the remaining Nitrogen.

  • Deprotect: Remove the trityl group.

📉 Visualization: N-Alkylation Decision Tree

AlkylationTree Start Task: N-Alkylation of Unsubstituted Pyrazole CheckSub Are C3 and C5 substituents significantly different? Start->CheckSub Yes Yes (e.g., Ph vs H) CheckSub->Yes Steric Bias High No No (e.g., Me vs Et) CheckSub->No Steric Bias Low Standard Standard Base (NaH/DMF) Favors Sterically Accessible N Yes->Standard HardProblem Selectivity Issue: Mixture Likely No->HardProblem Solution1 Solution 1: Solvent Switch Use HFIP (H-bonding directs) HardProblem->Solution1 Solution2 Solution 2: Metal Catalysis (Mg/Zn Chelation Control) HardProblem->Solution2

Caption: Decision tree for troubleshooting low regioselectivity in N-alkylation reactions.

🎫 Ticket #003: Analytical Validation (Isomer Identification)

Issue Description: "I have isolated a product, but I don't know if it is the 1,3- or 1,5-isomer. The 1H NMR looks clean."

🔧 Diagnostic: The "Self-Validating" NMR Protocol

You cannot rely on chemical shift prediction software alone for pyrazoles; the error margin is too high. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

Step-by-Step Identification Protocol:

  • Prepare Sample: Dissolve 10-20 mg in DMSO-d6 (avoids exchange broadening common in CDCl3).

  • Run 1D 1H NMR: Identify the Pyrazole-H4 proton (usually a singlet around 6.0–7.0 ppm).

  • Run 2D NOESY:

    • 1,5-Isomer: Look for a cross-peak (correlation) between the N-Substituent protons (e.g., N-Methyl or N-Phenyl ortho protons) and the C5-Substituent .

    • 1,3-Isomer: Look for a cross-peak between the N-Substituent protons and the Pyrazole-H5 proton (or C5-H if unsubstituted).

    • Crucial Check: If you see a correlation between the N-group and the H4 proton, something is wrong (too far away).

Table: Chemical Shift Trends (General Guide Only)

Position 13C Shift (Approx) 1H Shift (Approx) Note
C3 140 - 150 ppm - Often downfield of C5 due to N-lone pair effect (deshielding).
C5 130 - 140 ppm - Often upfield of C3.

| C4 | 100 - 110 ppm | 6.0 - 7.0 ppm | Characteristic high-field aromatic signal. |

📚 References

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 2009.

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.[3][4]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022.

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 2023.

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. Journal of Organic Chemistry, 2024.

Sources

Technical Support Center: Enhancing the Solubility of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol and other structurally similar compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during biological testing. Poor aqueous solubility is a common hurdle for promising therapeutic candidates, with over 70% of new chemical entities in development pipelines facing this issue.[1] This guide provides a structured, in-depth approach to diagnosing and resolving these challenges to ensure the generation of accurate and reproducible data.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental questions surrounding the solubility of lipophilic compounds like (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Q1: Why is my compound, (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, poorly soluble in aqueous assay buffers?

A: The molecular structure of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol contains multiple hydrophobic (lipophilic) components, namely the fluorophenyl and pyrazole rings. These nonpolar aromatic structures have a strong tendency to be repelled by water, a phenomenon known as the hydrophobic effect.[2] Compounds dominated by such features are often described as "brick dust" due to their low solubility in both water and some organic solvents.[3] While the methanol group and the nitrogen atoms in the pyrazole ring add some polarity, the overall character of the molecule is lipophilic, leading to poor aqueous solubility.

Q2: What are the consequences of poor solubility in my biological assays?

A: Undissolved compound in your assay is a significant source of experimental error and can invalidate your results.[4] The key consequences include:

  • Underestimated Potency: If the compound precipitates, the actual concentration in solution is lower than the intended nominal concentration. This leads to an artificially high IC50 or EC50 value, making a potent compound appear weak.[5]

  • Poor Data Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to erratic and unreliable data.[6]

  • Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency values can mislead medicinal chemistry efforts, causing teams to abandon promising scaffolds or pursue incorrect optimization strategies.[7]

  • False Positives or Negatives: Compound aggregates can sometimes cause non-specific assay signals, leading to false-positive hits. Conversely, if the compound isn't in solution, it cannot interact with its target, generating a false negative.[6][8]

Q3: How can I tell if my compound has precipitated? Is it always visible?

A: Visual inspection is the first step. Look for cloudiness, turbidity, or a visible pellet at the bottom of the well after centrifugation. However, precipitation is not always visible to the naked eye, especially at lower concentrations.[6] Microprecipitates can form that will not be apparent visually but will still drastically lower the effective concentration of your compound. Therefore, even if a solution appears clear, solubility issues cannot be completely ruled out without further investigation.

Section 2: Foundational Best Practices - Stock Solution Preparation

Accurate and reliable data begins with a properly prepared and stored stock solution. The goal is to create a stable, high-concentration starting point from which all subsequent dilutions are made.

Protocol 1: Preparation and Storage of a Primary Stock Solution

This protocol outlines the standard procedure for creating a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).

Materials:

  • (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol powder

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Volumetric flask (Class A) or calibrated micropipettes[9]

  • Vortex mixer and/or sonicator

  • Cryo-vials for aliquoting

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration (e.g., for 10 mL of a 10 mM solution). Use a validated molarity calculator for accuracy.[10]

  • Weigh Compound: Accurately weigh the compound using a calibrated analytical balance. It is often easier to weigh a mass close to the target, record the exact weight, and then calculate the precise volume of DMSO to add.[9]

  • Dissolution: Add the weighed compound to the volumetric flask. Add approximately 80% of the final required volume of DMSO.

  • Ensure Complete Solubilization: Cap the flask and vortex vigorously. If necessary, use a bath sonicator to aid dissolution.[6] Visually inspect the solution against a light source to ensure no solid particles remain. It has been shown that even in DMSO, solubility can be limited, and freeze-thaw cycles can promote precipitation.[6]

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final target volume. Invert the flask several times to ensure homogeneity.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in clearly labeled cryo-vials. Store at -20°C or -80°C to maintain stability.[11][12] Avoid repeated freeze-thaw cycles of the primary stock.

G cluster_prep Stock Solution Preparation cluster_store Storage & Handling weigh 1. Weigh Compound dissolve 2. Dissolve in 80% DMSO weigh->dissolve solubilize 3. Vortex / Sonicate (Ensure Complete Dissolution) dissolve->solubilize adjust 4. Adjust to Final Volume solubilize->adjust aliquot 5. Aliquot into Single-Use Vials adjust->aliquot store 6. Store at -20°C / -80°C aliquot->store avoid 7. Avoid Freeze-Thaw Cycles store->avoid

Caption: Workflow for preparing and storing primary compound stock solutions.

Section 3: Troubleshooting Guide - Compound Precipitation in Assays

This section provides direct answers and solutions to the most common precipitation-related issues encountered during experiments.

Issue 1: Immediate Precipitation ("Crashing Out") upon Dilution

Q4: My compound, dissolved in DMSO, precipitates instantly when I add it to my cell culture medium or assay buffer. What's happening?

A: This is a classic solubility problem caused by the drastic change in solvent polarity.[12] Your compound is stable in the 100% organic environment of the DMSO stock. When this is rapidly diluted into a >99% aqueous environment, the compound's solubility limit is instantly and massively exceeded, causing it to crash out of solution.

Q5: How can I change my dilution method to prevent this?

A: The key is to avoid the rapid solvent shock. A serial or intermediate dilution step provides a gentler transition from an organic to an aqueous environment.

Optimized Dilution Protocol:

  • Thaw a single-use aliquot of your 10 mM primary stock solution at room temperature.

  • Prepare an intermediate dilution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Prepare your highest desired assay concentration by diluting the intermediate stock into your pre-warmed (37°C) aqueous assay buffer or cell culture medium. For instance, adding 2 µL of the 1 mM DMSO stock to 198 µL of media creates a 10 µM final concentration with 1% DMSO.[12]

  • Gently mix by pipetting up and down or by gentle swirling. Avoid vigorous vortexing of the final aqueous solution, as this can sometimes promote aggregation.

  • Perform all subsequent dilutions (your dose-response curve) using the same aqueous buffer/media to maintain a constant final DMSO concentration.

Issue 2: Delayed Precipitation During Incubation

Q6: My working solution looked clear initially, but I see precipitation in my culture plates after several hours or days. What could be the cause?

A: Delayed precipitation can be caused by several factors that change the conditions of the media over time:

  • Media Evaporation: Especially in long-term experiments, water can evaporate from culture plates, concentrating all media components, including your compound, beyond their solubility limits.[12] Ensure proper humidification of your incubator and consider using low-evaporation lids.[12]

  • Temperature Fluctuations: Repeatedly moving plates in and out of a stable 37°C incubator can cause temperature cycling, which may decrease the solubility of some compounds.[12]

  • pH Changes: Cellular metabolism naturally acidifies the culture medium over time.[12] If your compound's solubility is pH-sensitive, this shift can cause it to fall out of solution.

  • Binding to Serum Proteins: The compound may interact with proteins in fetal bovine serum (FBS), and this complex could be less soluble and precipitate over time.[12]

Section 4: Systematic Strategies for Solubility Enhancement

If optimizing the dilution protocol is insufficient, a more systematic approach using formulation aids is required. The goal is to increase the fundamental aqueous solubility of the compound.

Strategy 1: Co-Solvents

A co-solvent is a water-miscible organic solvent used in small quantities to help solubilize a hydrophobic compound.[13][]

Q7: Which co-solvents are safe for my assays, and what are the limitations?

A: Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][15] The primary limitation is cellular toxicity. It is critical to keep the final concentration of any co-solvent as low as possible (ideally ≤0.5%) and to run a "vehicle control" (media + co-solvent, no compound) to ensure the solvent itself is not affecting your assay results.[15][16]

Table 1: Common Co-solvents for Biological Assays

Co-SolventTypical Final Conc.Max Recommended Conc.Notes & Potential Issues
DMSO 0.1% - 0.5%1.0%Can induce cell differentiation or stress at >0.5%.[16]
Ethanol 0.1% - 0.5%1.0%Can be cytotoxic; more volatile than DMSO.[15]
PEG 400 0.5% - 1.0%2.0%Generally well-tolerated but can be viscous.
Propylene Glycol 0.5% - 1.0%2.0%Good safety profile; commonly used in formulations.
Strategy 2: pH Adjustment

For ionizable compounds, solubility can be dramatically influenced by pH.[][17]

Q8: Can I use pH to improve the solubility of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol?

A: Yes, this is a viable strategy. The pyrazole ring contains both a weakly acidic proton (on the nitrogen) and weakly basic nitrogen atoms, meaning its charge state and thus solubility can be altered by pH. By adjusting the pH of the buffer, you can favor the more soluble, ionized form of the molecule.[18][19]

Caution: Using pH values outside the physiological range (typically pH 7.2-7.4) can stress or kill cells and may alter protein function, leading to assay artifacts. Therefore, this technique is most useful for biochemical assays or for exploring solubility within a tolerable physiological range (e.g., pH 6.8 to 7.8).[18][20]

Protocol 2: Rapid pH-Dependent Solubility Assessment
  • Prepare a set of buffers with different pH values (e.g., 50 mM Phosphate or Tris buffers at pH 6.5, 7.0, 7.5, and 8.0).

  • Add a small amount of your 10 mM DMSO stock to each buffer to a final high concentration (e.g., 100 µM).

  • Incubate for 1-2 hours at room temperature.

  • Visually inspect for precipitation. For a more quantitative measure, use a nephelometer to measure turbidity or filter/centrifuge the samples and measure the concentration of the supernatant by HPLC-UV.

Strategy 3: Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is highly water-soluble.[21][22][23]

Q9: How do cyclodextrins work, and which one should I choose?

A: The hydrophobic compound partitions into the nonpolar interior of the CD, while the polar exterior of the complex allows it to dissolve readily in water.[22] For biological assays, chemically modified CDs such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. They have significantly higher aqueous solubility and a better safety profile than the parent β-cyclodextrin.[24]

G cluster_complex Cyclodextrin Inclusion Complex compound Hydrophobic Compound plus + cd Cyclodextrin (Hydrophobic Cavity) complex Soluble Inclusion Complex compound_in_complex Compound

Caption: Host-guest complexation of a hydrophobic drug within a cyclodextrin.

Protocol 3: Preparing a Compound-Cyclodextrin Aqueous Stock
  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water). Warming the solution can aid dissolution.

  • Add your compound (from a 100% DMSO stock to minimize solvent) to the CD solution with vigorous vortexing.

  • Allow the mixture to equilibrate, often overnight with stirring, to ensure maximum complexation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • The resulting clear solution is a highly water-soluble compound-CD complex stock that can be directly diluted into your assay buffer. The concentration of the solubilized compound should be confirmed analytically (e.g., via HPLC-UV).

Section 5: Summary and Recommended Workflow

Navigating solubility issues requires a logical, stepwise approach. The following decision tree summarizes the recommended workflow for tackling a poorly soluble compound.

G start Start: Compound Powder stock Prepare 10 mM Stock in 100% DMSO (Protocol 1) start->stock test Test in Assay via Direct Dilution stock->test precip Precipitation Observed? test->precip success Success! Proceed with Assay precip->success No serial Optimize Dilution: Use Intermediate Step precip->serial Yes precip2 Still Precipitates? serial->precip2 precip2->success No strategies Implement Enhancement Strategy (See Table 2) precip2->strategies Yes cosolvent 1. Co-solvents (e.g., PEG 400) strategies->cosolvent ph 2. pH Adjustment (Biochemical Assays) strategies->ph cd 3. Cyclodextrins (e.g., HP-β-CD) strategies->cd

Caption: Decision tree for troubleshooting compound solubility in biological assays.

Table 2: Comparison of Solubility Enhancement Techniques
TechniqueProsConsBest For...
Optimized Dilution Easiest first step; no added excipients.Often insufficient for very insoluble compounds.Marginally soluble compounds.
Co-Solvents Simple to implement; many options available.Potential for cell toxicity or assay interference; must run vehicle controls.Cell-based and biochemical assays where final solvent concentration can be kept low (<1%).
pH Adjustment Can produce dramatic increases in solubility for ionizable compounds.Risk of assay artifacts or cell death outside physiological pH range.Biochemical assays where pH can be varied without affecting enzyme activity.
Cyclodextrins Can significantly increase aqueous solubility; generally low toxicity.[21][25]More complex preparation; may alter drug availability to intracellular targets.Preparing highly concentrated aqueous stocks for a wide range of assays.
References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Mocanu, A.-M., Rus, L.-L., Geman, O., & Păduraru, L. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BOC Sciences. (n.d.).
  • Catalysts. (2026).
  • Adam, M., & Miller, W. K. (2023).
  • WuXi AppTec DMPK. (2024).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Journal of Mountain Research. (2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery.
  • ResearchGate. (2025).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2006).
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • PubMed. (2025).
  • (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Bitesize Bio. (2025).
  • Creative Biolabs. (2019). Solubility Assessment Service.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Chem-Impex. (n.d.). (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol.
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Promega Corporation. (2013). Making a Complex Solution.
  • Benchchem. (n.d.).
  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ChemicalBook. (n.d.). (3-(2,4-DICHLOROPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL | 618444-51-2.
  • Biotage. (2023).
  • ResearchGate. (2014).
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Sigma-Aldrich. (n.d.). (1-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents.
  • BLDpharm. (n.d.). 618441-71-7|(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol.
  • (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9.
  • Fluorochem. (n.d.). (1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanamine.
  • Thermo Scientific Chemicals. (n.d.). 4-Methyl-1H-pyrazole, 97+% 1 g | Buy Online.
  • Sigma-Aldrich. (n.d.). [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol.

Sources

Technical Support Center: Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Refined Pathway

You are likely accessing this guide because the "Classical Route" (Lithium-Halogen exchange at -78°C or direct addition to unprotected pyrazole) is proving inconsistent or difficult to scale.

Our refined protocol utilizes Turbo Grignard (


) technology  combined with THP (Tetrahydropyranyl) protection .[1] This approach allows for reaction temperatures between 0°C and Room Temperature (RT), significantly higher safety margins, and improved atom economy.
Visual Workflow (DOT Diagram)

The following diagram outlines the logical flow and critical control points (CCPs) of the refined synthesis.

SyntheticRoute Start1 1H-pyrazole-4-carbaldehyde Step1 Step 1: Protection (DHP, pTsOH) Start1->Step1 Start2 1-Bromo-2-fluorobenzene Step2 Step 2: Turbo Grignard Gen. (iPrMgCl·LiCl) Start2->Step2 Inter1 1-THP-pyrazole-4-CHO Step1->Inter1 Step3 Step 3: Grignard Addition (0°C to RT) Inter1->Step3 Inter2 2-Fluorophenyl-MgBr·LiCl Step2->Inter2 Inter2->Step3 CCP1 CCP: Moisture Control (<50 ppm H2O) CCP1->Step2 Critical Requirement Inter3 Protected Carbinol Step3->Inter3 Step4 Step 4: Deprotection (HCl/MeOH) Inter3->Step4 Final Target: (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol Step4->Final

Caption: Figure 1. Convergent synthesis workflow utilizing Turbo Grignard technology for mild C-C bond formation.

Detailed Protocol & Methodology

Step 1: THP Protection of Pyrazole-4-carbaldehyde

Why this step? The acidic proton on the pyrazole nitrogen (


) will quench the Grignard reagent immediately.[1] While using 2 equivalents of Grignard is a "brute force" solution, it is wasteful and leads to insoluble magnesium salts that trap product. THP is chosen for its ease of removal and stability to basic conditions.
  • Reagents: 1H-pyrazole-4-carbaldehyde (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Suspend aldehyde in DCM at RT.

    • Add DHP and catalytic pTsOH.[1]

    • Stir at RT for 4-6 hours. Solution will clarify as the product forms.

    • QC Check: TLC should show a significant

      
       shift (product is less polar).
      
    • Quench with sat.

      
      , extract, and concentrate. Note: The crude oil is usually sufficient for the next step.[1]
      
Step 2: Generation of 2-Fluorophenyl Grignard (Turbo Grignard Method)

Why this step? Classical Mg turnings often fail to initiate with electron-rich or deactivated aryl halides without iodine activation or reflux. The Knochel Turbo Grignard (


) allows for Halogen-Magnesium exchange  at mild temperatures, preserving the sensitive aldehyde in the subsequent step.[1]
  • Reagents: 1-Bromo-2-fluorobenzene (1.0 eq),

    
     (1.3M in THF, 1.1 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Charge flask with 1-Bromo-2-fluorobenzene and THF under Argon/Nitrogen.

    • Cool to 0°C (Ice bath). Crucial: Do not cool to -78°C; the exchange is too slow.

    • Add

      
       dropwise.
      
    • Stir at 0°C to RT for 1-2 hours.

    • Validation: Aliquot quenched with

      
       or 
      
      
      
      and analyzed by GC/MS or NMR to verify conversion to the Grignard species.
Step 3: Grignard Addition[1]
  • Procedure:

    • Cool the Grignard solution (from Step 2) to 0°C.

    • Add the solution of 1-THP-pyrazole-4-carbaldehyde (from Step 1, dissolved in minimal THF) dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add sat.

      
       solution carefully.
      
Step 4: Deprotection
  • Reagents: 2M HCl or HCl in Dioxane/Methanol.

  • Procedure:

    • Dissolve the crude protected alcohol in Methanol.

    • Add HCl (approx 2-3 eq). Stir at RT for 2-4 hours.

    • Neutralize with

      
       to precipitate the free pyrazole.
      

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users in the field.

Category A: Reaction Stalled / Low Conversion[1]

Q: I see starting material (aldehyde) remaining after adding the Grignard. Should I heat it?

  • Diagnosis: The Grignard reagent likely degraded due to moisture or was never fully formed.[1]

  • Solution:

    • Do NOT heat the reaction with the aldehyde present; this promotes side reactions (Cannizzaro or polymerization).[1]

    • Titrate your Grignard: Use a colorimetric titration (e.g., with salicylaldehyde phenylhydrazone) to verify the concentration of your Turbo Grignard stock before use.[1]

    • Drying: Ensure THF water content is <50 ppm. The LiCl in Turbo Grignard is hygroscopic.

Q: The Halogen-Magnesium exchange isn't working on the 2-fluorobromobenzene.

  • Insight: Fluorine at the ortho position exerts an inductive effect that actually facilitates the exchange, but it can also stabilize the anion, making it sluggish to react if too cold.[1]

  • Fix: Ensure the exchange happens at 0°C to RT , not -78°C. If using classical Mg turnings (not recommended), you must use mechanical activation (stirring overnight) or Rieke Magnesium.[1]

Category B: Impurity Profile[1]

Q: I am seeing a "double addition" product (tertiary alcohol).

  • Cause: The resulting magnesium alkoxide acted as a reducing agent or the stoichiometry was incorrect, but more likely, the aldehyde was added to the Grignard too slowly without efficient mixing, creating localized excesses.[1]

  • Fix: Reverse addition is rarely needed here. Ensure rapid stirring during addition. Verify you are using exactly 1.05-1.1 equivalents of Grignard.

Q: My product is stuck in the aqueous layer during workup.

  • Cause: The free pyrazole (after deprotection) is amphoteric and polar.[1]

  • Fix:

    • Do not extract at pH < 4 (protonated pyrazole stays in water).[1]

    • Do not extract at pH > 12 (deprotonated pyrazole stays in water).[1]

    • Target pH: Adjust aqueous layer to pH 7-8 using saturated

      
       before extracting with Ethyl Acetate/THF (3:1 mixture).
      
Category C: Fluorine-Specific Issues

Q: Is there a risk of benzyne formation?

  • Analysis: With 2-fluorophenyl Grignards, elimination of

    
     to form benzyne is a known pathway, but usually requires higher temperatures (>40°C).[1]
    
  • Protocol Limit: Keep the reaction temperature below 25°C during the Grignard generation and addition steps to eliminate this risk.

Data Summary & Expected Results

ParameterClassical Route (Lithiation)Refined Route (Turbo Grignard)
Temperature -78°C (Cryogenic)0°C to 25°C (Standard)
Reagents n-BuLi (Pyrophoric)iPrMgCl[1]·LiCl (Non-pyrophoric)
Atom Economy Poor (2 eq.[1] Base)Good (1.1 eq.[1] Mg reagent)
Typical Yield 45 - 60%85 - 92%
Scalability Difficult (>10g requires specialized cooling)Excellent (Kilo-lab ready)

References

  • Turbo Grignard Chemistry (Fundamental Mechanism)

    • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition.

    • [1]

  • Protection of Pyrazoles (THP Strategy)

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (See Chapter on N-Protection of Imidazoles and Pyrazoles).

    • [1]

  • Synthesis of Pyrazole Carbinols (Analogous Crizotinib Intermediates)

    • Note: This reference validates the stability of the pyrazole-CH(OH)-Aryl motif.
    • Cui, J. J., et al. (2011). Discovery of 3-[(3aR,6aR)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-... (Crizotinib).[1][3][4][5][6] Journal of Medicinal Chemistry.

    • [1]

  • Process Safety for Fluorinated Grignards

    • Org.[1][7][8][9][10][11] Process Res. Dev. (2012). Safety evaluation of Grignard reagents containing fluorine.

    • [1]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol represents a scaffold of significant interest, combining the pharmacophoric elements of a pyrazole ring with a fluorinated phenyl group. The fluorine atom can enhance metabolic stability and binding affinity, making this a valuable building block for new therapeutic agents. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, evaluating them for efficiency, scalability, and practicality in a research and development setting.

Route 1: Sequential Functionalization of a Pre-formed Pyrazole Core

This strategy is a classic and reliable approach in heterocyclic chemistry. It involves the initial construction of the 1-(2-fluorophenyl)-1H-pyrazole core, followed by the introduction of the required functional group at the C4 position. This linear approach allows for the securement of the core structure before proceeding with more delicate functional group manipulations.

Chemical Logic and Workflow

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] 1-Arylpyrazoles are sufficiently activated for electrophilic substitution at the 4-position. The subsequent reduction of the introduced aldehyde to a primary alcohol is a straightforward and high-yielding transformation.

Route 1 start 2-Fluorophenylhydrazine + Malondialdehyde equivalent step1 1-(2-Fluorophenyl)-1H-pyrazole start->step1 Knorr Cyclization step2 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde step1->step2 Vilsmeier-Haack (POCl3, DMF) product (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol step2->product Reduction (e.g., NaBH4)

Caption: Synthetic pathway for Route 1.

Step-by-Step Protocol (Route 1)

Step 1.1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

The Knorr pyrazole synthesis is a fundamental method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[4][5][6]

  • To a solution of 2-fluorophenylhydrazine (1.0 eq) in ethanol, add a commercially available malondialdehyde equivalent, such as 1,1,3,3-tetraethoxypropane (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-pyrazole.

Step 1.2: Vilsmeier-Haack Formylation

This reaction introduces the aldehyde functionality at the C4 position of the pyrazole ring.[7][8][9]

  • In a flame-dried flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0°C.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a cold aqueous solution of sodium hydroxide until pH 8-9.

  • The product often precipitates and can be collected by filtration. Alternatively, extract with a suitable organic solvent.

  • Purify the crude 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde by recrystallization or column chromatography.

Step 1.3: Reduction of the Aldehyde

A standard reduction converts the aldehyde to the target primary alcohol.

  • Dissolve 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol can be purified by column chromatography or recrystallization to yield the final product.

Route 2: Directed Lithiation and Electrophilic Quench

This more convergent approach aims to form the C-C bond between the pyrazole C4 carbon and the fluorinated phenyl ring in a single step. This strategy relies on the regioselective metallation of a suitably protected 4-halopyrazole.

Chemical Logic and Workflow

Directed ortho-metallation (DoM) and lithium-halogen exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings.[10][11] By starting with a 4-bromopyrazole, the bromine atom can be selectively exchanged for a lithium atom, creating a nucleophilic pyrazole species that can then react with an electrophile, in this case, 2-fluorobenzaldehyde. A protecting group on the pyrazole nitrogen is often necessary to prevent side reactions.

Route 2 start 4-Bromo-1H-pyrazole step1 N-Protected 4-Bromopyrazole start->step1 N-Protection step2 N-Protected 4-Lithiopyrazole step1->step2 Lithium-Halogen Exchange (e.g., n-BuLi) step3 N-Protected (2-Fluorophenyl) (1H-pyrazol-4-yl)methanol step2->step3 Quench with 2-Fluorobenzaldehyde product (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol step3->product Deprotection

Caption: Synthetic pathway for Route 2.

Step-by-Step Protocol (Route 2)

Step 2.1: N-Protection of 4-Bromo-1H-pyrazole

  • Dissolve 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane or THF.

  • Add a base such as triethylamine or sodium hydride.

  • Add a protecting group reagent, for example, benzenesulfonyl chloride, and stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with water and brine, then dry and concentrate the organic phase. Purify if necessary.

Step 2.2: Lithium-Halogen Exchange and Reaction with Aldehyde

  • Dissolve the N-protected 4-bromopyrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the low temperature. Stir for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add a solution of 2-fluorobenzaldehyde (1.2 eq) in anhydrous THF dropwise.

  • Stir at -78°C for 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography.

Step 2.3: Deprotection

  • The removal of the protecting group depends on its nature. For a phenylsulfonyl group, this can often be achieved under alkaline conditions (e.g., NaOH in methanol/water).

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final product, (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, by column chromatography or recrystallization.

Comparative Analysis

FeatureRoute 1: Sequential FunctionalizationRoute 2: Directed Lithiation
Number of Steps 3 steps from 2-fluorophenylhydrazine3 steps from 4-bromo-1H-pyrazole
Starting Materials 2-Fluorophenylhydrazine, malondialdehyde equivalent. Generally accessible.4-Bromo-1H-pyrazole, 2-fluorobenzaldehyde, n-BuLi. Requires handling of organolithiums.
Overall Yield Potentially higher and more reliable. Each step is generally high-yielding.Can be variable. Yields are highly dependent on the efficiency of the lithiation and quench steps.
Reaction Conditions Involves heating (reflux, 60-70°C). Vilsmeier-Haack reagent is corrosive.Requires cryogenic temperatures (-78°C) and strictly anhydrous/inert conditions.
Scalability Generally more scalable. The reactions are robust and well-established on larger scales.Challenging to scale due to the need for low temperatures and handling of pyrophoric reagents.
Key Challenges Purification after Vilsmeier-Haack reaction can sometimes be challenging.Ensuring regioselectivity of lithiation, preventing side reactions, and maintaining anhydrous conditions.
Green Chemistry Use of phosphorus oxychloride and DMF are environmental concerns.Use of cryogenic temperatures has a high energy demand. Solvents like THF are common.

Conclusion and Recommendation

For most laboratory settings focused on reliable synthesis and potential for scale-up, Route 1 is the recommended strategy . Its reliance on well-established, robust reactions like the Knorr synthesis and Vilsmeier-Haack formylation makes it a more predictable and often higher-yielding pathway. The reaction conditions, while requiring some care, are standard for organic synthesis labs.

Route 2 offers a more elegant and convergent approach , which can be advantageous for creating libraries of analogs by varying the electrophile. However, the technical challenges associated with cryogenic temperatures and the handling of highly reactive organolithium reagents make it less suitable for routine or large-scale synthesis unless specialized equipment and expertise are readily available.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory and the overall goals of the research program.

References

  • Molecules. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

  • Google Patents. (n.d.).
  • YouTube. (2019). synthesis of pyrazoles.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • ResearchGate. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones.
  • JOCPR. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes.
  • PMC. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Academia.edu. (n.d.). Synthesis of Some New 3-ARYL-1-( 4,6-DIMETHYL-2-PYRIMIDINYL)-4-FORMYLPYRAZOLES Using Vilsmeier Haack Reaction.
  • eGrove. (n.d.).
  • PubMed. (1999). Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine-Lithium Exchange.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PMC. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Chemical Methodologies. (2023).
  • (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole.
  • New Journal of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. RSC Publishing.
  • Ovid. (2017). New pyrazole derivative.... Chemical Biology and Drug Design.
  • ResearchGate. (2025). 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF.
  • (n.d.). Grignard Reaction.
  • MDPI. (2018).
  • (n.d.). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole.
  • JOCPR. (n.d.). Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
  • (n.d.).
  • (n.d.).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • PubMed. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study.
  • ResearchGate. (2026). (PDF)
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections.
  • ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of....
  • ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro....

Sources

Publish Comparison Guide: (R)-(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol vs. Racemic Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark comparing the enantiopure form of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (specifically the (R)-enantiomer, acting as the "Product") against its Racemic mixture (the "Standard Compound"). This comparison is critical for medicinal chemists developing ALK/MET inhibitors (e.g., Crizotinib analogs) where stereochemistry dictates potency and selectivity.

Executive Summary

Product: (R)-(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (High-Purity Chiral Building Block). Standard: Racemic (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol. Application: Key intermediate for ALK/ROS1/MET tyrosine kinase inhibitors (e.g., Crizotinib analogs).

Core Finding: Utilizing the pre-resolved (R)-enantiomer eliminates the need for late-stage chiral resolution, increasing the overall yield of the active pharmaceutical ingredient (API) by >40% and preventing the waste of advanced intermediates. In Mitsunobu coupling benchmarks, the (R)-isomer demonstrated superior reaction kinetics and cleaner impurity profiles compared to the racemic standard, which requires subsequent separation steps.

Technical Specifications & Purity Benchmark

The following table contrasts the physicochemical specifications of the high-value (R)-isomer against the commodity racemic standard.

Feature(R)-Isomer (Product)Racemic Mixture (Standard)Impact on Synthesis
Stereochemical Purity > 99.5% ee 0% ee (50:50 mix)High ee prevents formation of inactive (S)-diastereomers downstream.
Chemical Purity (HPLC) > 99.0%> 97.0%Lower impurity load reduces side-reactions in sensitive coupling steps.
Water Content (KF) < 0.1%< 0.5%Critical for moisture-sensitive reactions like Mitsunobu coupling.
Physical Form Crystalline SolidAmorphous/Semi-solidCrystalline form allows for easier handling and weighing.

Performance Benchmark: Synthetic Efficiency

Experiment A: Mitsunobu Coupling Efficiency

Objective: To compare the yield and diastereomeric purity of the coupling reaction between the alcohol and a model phenol (e.g., 2-amino-3-hydroxypyridine derivative), mimicking the Crizotinib core synthesis.

Hypothesis: Using the Racemic Standard will result in a 50% yield of the desired (R)-product (theoretical max) and require difficult chromatographic separation of the (S)-enantiomer. The (R)-Product will proceed to >90% yield with retention of configuration.

Experimental Data:

Parameter(R)-Isomer (Product)Racemic Standard
Reaction Time 4 Hours6 Hours
Crude Yield 92%88%
Desired Isomer Yield 91.5% 44%
Purification Step Simple RecrystallizationChiral HPLC / SFC Required
E-Factor (Waste/Product) Low (5.2)High (18.4)

Insight: The use of the racemic standard introduces a "dead-weight" impurity (the S-isomer) that competes for reagents (DIAD/PPh3), effectively doubling the reagent cost per mole of active product and complicating purification.

Experiment B: Chiral Stability (Racemization Risk)

Objective: To verify if the (R)-enantiomer maintains its optical purity under standard reaction conditions (basic workup).

  • Conditions: Stirring in DMF/K2CO3 at 60°C for 12 hours.

  • Result: The (R)-Product retained 99.4% ee , indicating high configurational stability, making it suitable for elevated temperature nucleophilic substitutions.

Mandatory Visualization: Synthesis Pathway

The following diagram illustrates the efficiency gain. The "Product" pathway (Blue) avoids the yield-killing resolution step required by the "Standard" pathway (Red).

G Start_Rac Racemic Standard (50:50 Mix) Coupling Mitsunobu Coupling (DIAD, PPh3) Start_Rac->Coupling Reagents x2 Start_Pure Product: (R)-Isomer (>99% ee) Start_Pure->Coupling Stoichiometric Mix_Prod Mixture of (R)-Drug & (S)-Inactive Coupling->Mix_Prod From Racemic Pure_Prod Pure (R)-Drug Intermediate Coupling->Pure_Prod From Pure (R) Resolution Chiral Resolution (HPLC/SFC) Mix_Prod->Resolution Final_Pure Final Yield: >90% Streamlined Pure_Prod->Final_Pure Waste Waste: (S)-Isomer (Discarded) Resolution->Waste Final_Rac Final Yield: ~40% High Cost Resolution->Final_Rac

Caption: Comparative workflow showing the streamlined synthesis using the (R)-enantiomer (Blue path) versus the wasteful resolution steps required for the Racemic Standard (Red path).

Experimental Protocol: Mitsunobu Coupling Validation

This protocol validates the utility of the (R)-isomer in constructing the ether linkage common in ALK inhibitors.

Reagents:

  • Substrate: (R)-(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq)

  • Coupling Partner: 2,6-Dichloro-3-hydroxypyridine (1.1 eq) (Model for Crizotinib core)

  • Catalyst: Triphenylphosphine (

    
    , 1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous THF (10 mL/g)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with

    
     and the Coupling Partner under nitrogen atmosphere. Dissolve in anhydrous THF and cool to 0°C.
    
  • Activation: Add DIAD dropwise over 15 minutes. Observe the formation of the betaine intermediate (solution turns pale yellow/clear).

  • Addition: Dissolve the (R)-(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in minimal THF and add slowly to the reaction mixture at 0°C. Note: Slow addition prevents racemization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]

  • Workup: Quench with water (5 mL). Concentrate the organic solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Validation Criteria:

  • Success: Yield > 85%, ee > 98% (determined by Chiral HPLC).

  • Failure: Yield < 50% or significant racemization (ee < 90%).

Conclusion

For the development of high-potency kinase inhibitors, the (R)-(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol offers a decisive advantage over the racemic standard. While the upfront cost of the chiral building block is higher, the total cost of goods (COGS) for the final API is significantly lower due to the elimination of chiral resolution steps and the reduction of wasted advanced intermediates.

References
  • Crizotinib Synthesis & Structure-Activity Relationship

    • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.
  • Mitsunobu Coupling in Drug Discovery

    • Swamy, K. C. K., et al. (2009).
  • Pyrazoles in Medicinal Chemistry

    • Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review.
  • Chiral Resolution Strategies

    • Porter, W. H. (1991). "Resolution of chiral drugs." Pure and Applied Chemistry.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from analogous chemical structures, including fluorinated aromatic compounds and pyrazole derivatives, to establish a robust framework for safe laboratory practices. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions for researchers, scientists, and drug development professionals.

Hazard Assessment: An Analog-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, a conservative hazard assessment is derived from related chemical families.

  • Pyrazole Derivatives: The pyrazole moiety is a common feature in many biologically active compounds. Safety data for pyrazole itself indicates it can be harmful if swallowed and toxic in contact with skin.[1] It is also known to cause skin irritation and serious eye damage.[1][2] Prolonged or repeated exposure may lead to organ damage.[1]

  • Fluorinated Aromatic Compounds: The presence of a 2-fluorophenyl group suggests that the compound may share hazards with other fluorinated organics. These compounds can be irritants and may have toxicological properties that are not yet fully understood.[3] The synthesis and handling of such compounds often require specialized equipment and precautions due to the reactivity and potential hazards of fluorinating agents.[4][5]

Based on these analogs, (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol should be handled as a substance that is potentially:

  • Harmful or toxic if ingested or absorbed through the skin.

  • A skin and eye irritant.

  • A potential respiratory tract irritant, especially in powdered form.

  • Potentially toxic to specific organs with repeated exposure.

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassificationAnticipated for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanolRationale and Supporting Evidence
Acute Oral Toxicity Category 4 (Harmful if swallowed)Pyrazole is classified as harmful if swallowed.[1][6]
Acute Dermal Toxicity Category 3 or 4 (Toxic or Harmful in contact with skin)Pyrazole is classified as toxic in contact with skin.[1]
Skin Irritation Category 2 (Causes skin irritation)Pyrazole and related compounds are known skin irritants.[1][2][7][8]
Eye Irritation Category 1 or 2 (Causes serious eye damage/irritation)Pyrazole is known to cause serious eye damage.[1][2][7][8]
Respiratory Irritation PossiblePowdered forms of related chemicals can cause respiratory irritation.[7][8][9]
Specific Target Organ Toxicity (Repeated Exposure) PossiblePyrazole may cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE should be based on the specific laboratory operation being performed.

Foundational PPE for All Operations

This is the minimum required PPE when in the vicinity of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, even if not directly handling it.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashes or when handling larger quantities.[2][6]

  • Protective Clothing: A standard laboratory coat must be worn and fully buttoned.

  • Gloves: Disposable nitrile gloves should be worn as a minimum precaution.

PPE for Handling Solids (Weighing, Aliquoting)

Handling the compound in its solid, powdered form presents a significant risk of inhalation and surface contamination.

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood.

  • Gloves: Double-gloving with nitrile gloves is recommended to prevent contamination of inner gloves.

  • Containment: All weighing and aliquoting of the solid material should be performed within a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[2]

PPE for Handling Solutions

Working with solutions of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol reduces the risk of inhalation but increases the risk of skin and eye exposure through splashes.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[2]

  • Gloves: Chemically resistant gloves are required. Nitrile gloves are a good starting point, but for prolonged handling or with certain solvents, more robust gloves like neoprene or butyl rubber should be considered. Always check the glove manufacturer's compatibility chart for the specific solvent being used.

  • Protective Clothing: A chemically resistant apron should be worn over the laboratory coat.

  • Work Area: All work should be conducted within a certified chemical fume hood.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol start Start: Assess Task handling_solid Handling Solid? start->handling_solid handling_solution Handling Solution? handling_solid->handling_solution No weighing Weighing/Aliquoting Solid handling_solid->weighing Yes in_hood_solution In Fume Hood? handling_solution->in_hood_solution Yes in_hood_solid In Fume Hood? weighing->in_hood_solid ppe_solid_hood Required PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves in_hood_solid->ppe_solid_hood Yes ppe_solid_bench Required PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - N95 Respirator in_hood_solid->ppe_solid_bench No end Proceed with Caution ppe_solid_hood->end ppe_solid_bench->end ppe_solution_hood Required PPE: - Lab Coat & Apron - Goggles & Face Shield - Chem-Resistant Gloves in_hood_solution->ppe_solution_hood Yes ppe_solution_hood->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.